Altholactone
Description
Altholactone has been reported in Goniothalamus griffithii, Goniothalamus laoticus, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRVBNLJKGIEM-WKSBVSIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331855 | |
| Record name | ALTHOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65408-91-5 | |
| Record name | Altholactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65408-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALTHOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65408-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Altholactone from Goniothalamus Species: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altholactone, a naturally occurring styryl-lactone found in various species of the Goniothalamus genus, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, in a structured tabular format for easy comparison. Furthermore, this document illustrates the key signaling pathways modulated by this compound, offering insights into its mechanism of action and potential as a therapeutic agent.
Introduction
The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive secondary metabolites, particularly styryl-lactones.[1] Among these, this compound has emerged as a compound of interest with a range of pharmacological properties. First characterized from Goniothalamus arvensis and Goniothalamus borneensis, it has since been isolated from other species within the genus, including Goniothalamus malayanus and Goniothalamus laoticus.[1][2] Its chemical structure, a substituted styryl-lactone, is the basis for its significant biological effects. This guide serves as a technical resource for researchers engaged in the study of natural products and drug discovery, focusing on the practical aspects of isolating and understanding the biological importance of this compound.
Experimental Protocols
The isolation of this compound from Goniothalamus species involves a multi-step process of extraction and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.
Plant Material Collection and Preparation
-
Collection: Plant materials, such as the bark, roots, or aerial parts of Goniothalamus species, are collected. Proper botanical identification is crucial.
-
Preparation: The collected plant material is air-dried in the shade for several weeks and then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
Two primary methods are commonly employed for the extraction of this compound:
-
Maceration:
-
The powdered plant material is soaked in a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for a period of 3 to 7 days, with occasional agitation.
-
The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Soxhlet Extraction:
-
The powdered plant material is placed in a thimble in a Soxhlet apparatus.
-
A solvent with a relatively low boiling point, such as petroleum ether or hexane, is used for continuous extraction over several hours to days.
-
The solvent is then evaporated to yield the crude extract.
-
Purification
The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate this compound.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel is commonly used as the adsorbent.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common solvent system starts with hexane or petroleum ether, with a gradual increase in the proportion of ethyl acetate or acetone.
-
Fraction Collection: The eluent is collected in numerous small fractions.
-
Monitoring: The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound by comparing with a known standard or based on characteristic spots.
-
-
Recycling High-Performance Liquid Chromatography (HPLC):
-
For final purification and to separate closely related compounds, preparative Recycling HPLC can be utilized.
-
This technique allows for the repeated circulation of unresolved peaks through the column until a baseline separation is achieved, which is particularly useful for isolating minor compounds.
-
Structure Elucidation and Characterization
The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the molecule.[3][4][5]
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition.[3][4]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to observe the electronic transitions within the molecule.
Data Presentation
The biological activities of this compound have been quantified in numerous studies. The following tables summarize the cytotoxic and antimicrobial data.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 10.8 - 172.4 (concentration-dependent) | [1] |
| HCT116 | Colorectal Carcinoma | Varies | [6] |
| HT29 | Colorectal Carcinoma | Varies | [6] |
| KB | Epidermoid Carcinoma | 0.4 - 22.7 | [7] |
| BC1 | Breast Cancer | 0.4 - 22.7 | [7] |
| NCI-H187 | Small Cell Lung Cancer | 0.4 - 22.7 | [7] |
| MCF-7 | Breast Cancer | 0.4 - 22.7 | [7] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria | 0.625 | [8][9] |
| Staphylococcus aureus ATCC 25392 | Gram-positive Bacteria | 0.625 | [8][9] |
| Enterococcus faecalis ATCC 29212 | Gram-positive Bacteria | 0.625 | [8][9] |
| Salmonella typhi ATCC 14023 | Gram-negative Bacteria | 1.25 | [8][9] |
| Escherichia coli ATCC 35218 | Gram-negative Bacteria | 1.25 | [8][9] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | >15 | [8][9] |
| Candida albicans ATCC 10231 | Fungus | 2.50 | [8][9] |
| Mycobacterium tuberculosis | Bacteria | 6.25 | [7] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathways
This compound exerts its cytotoxic effects on cancer cells through the induction of apoptosis, often mediated by oxidative stress. It has been shown to influence key signaling pathways such as the NF-κB and PI3K/AKT pathways.
References
- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 4. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Displays Promising Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chemical and physical properties of Altholactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altholactone, a naturally occurring styryl-lactone found in various Goniothalamus species, has garnered significant interest within the scientific community for its potent cytotoxic and antitumor activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and a thorough examination of its biological mechanism of action, primarily focusing on the induction of apoptosis in cancer cells. All quantitative data are presented in structured tables for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, also known as Goniothalenol, is a bicyclic compound featuring a furanopyran-5-one core. Its chemical and physical characteristics are fundamental to its biological activity and are summarized below.
Identification and Structure
| Property | Value |
| IUPAC Name | (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one |
| Synonyms | This compound, Goniothalenol, (+)-Altholactone, (+)-Goniothalenol |
| CAS Number | 65408-91-5 |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)[C@@H]2--INVALID-LINK--C=CC(=O)O3">C@HO |
| InChI | InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 |
| InChIKey | ZKIRVBNLJKGIEM-WKSBVSIWSA-N |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 108-109 °C | [1] |
| Boiling Point (Predicted) | 490.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.336 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.82 ± 0.40 | [2] |
| Physical Form | Solid[3], though some sources report it as an oil[4] | |
| Storage Temperature | -20°C | [1][3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The protons on the bicyclic core will appear in the aliphatic and oxygenated regions of the spectrum. Protons adjacent to oxygen atoms, such as H-2, H-3, and H-7a, will be deshielded and appear at lower field strengths. The vinyl protons on the pyranone ring (H-6 and H-7) will exhibit characteristic alkene chemical shifts and coupling constants.
¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in this compound. The carbonyl carbon (C-5) is expected to have the largest chemical shift, typically in the range of 170-185 ppm. The carbons of the phenyl group will resonate in the aromatic region (125-150 ppm), while the sp² carbons of the pyranone ring will appear between 115-140 ppm. The sp³ carbons of the fused ring system will be found in the upfield region, with those bonded to oxygen appearing at higher chemical shifts (50-80 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (lactone) | ~1735 |
| C=C (alkene) | 1680-1640 |
| C-O (ether and alcohol) | 1300-1000 |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of water from the hydroxyl group, and cleavage of the bicyclic ring system. Common fragments may arise from the loss of the phenyl group or parts of the lactone ring.
Biological Activity: Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60), colorectal cancer, and cervical carcinoma cells.[1][5][6] The primary mechanism of action involves the generation of oxidative stress.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers a cascade of events culminating in programmed cell death. The key steps in this signaling pathway are:
-
Induction of Oxidative Stress: this compound increases the levels of intracellular peroxides.
-
Activation of Caspases: The rise in ROS leads to the activation of initiator caspases, such as caspase-4, caspase-8, and caspase-9.[1][6]
-
Mitochondrial Pathway: Caspase activation and oxidative stress lead to the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] It also leads to the cleavage of Bid, a pro-apoptotic BH3-only protein.[1]
-
Executioner Caspase Activation: Cytochrome c release and the activation of initiator caspases lead to the activation of the executioner caspase, caspase-3.[1]
-
Inhibition of Pro-Survival Pathways: this compound has also been shown to inhibit the activation of pro-survival transcription factors NF-κB and STAT3.
-
p53 Upregulation: An increase in the expression of the tumor suppressor protein p53 has been observed.[1]
Experimental Protocols
Isolation of this compound from Goniothalamus Species
The following is a representative protocol for the isolation of this compound based on methods described in the literature.
Materials:
-
Air-dried and powdered plant material (e.g., stems, leaves) of a Goniothalamus species.
-
Methanol (for extraction)
-
Silica gel for column chromatography
-
A series of solvents for elution (e.g., hexane, ethyl acetate, chloroform, methanol gradients)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times to ensure complete extraction.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or chloroform.
-
Collect fractions of the eluate.
-
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing this compound.
-
Purification: Pool the fractions containing this compound and subject them to further chromatographic purification steps (e.g., another silica gel column, preparative TLC, or Sephadex column chromatography) until a pure compound is obtained.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, IR, MS).
Asymmetric Total Synthesis of (+)-Altholactone
The total synthesis of (+)-Altholactone has been achieved through a multi-step process. A key publication by Enders and Barbion outlines a detailed route. The following is a simplified representation of the key transformations involved. For detailed experimental conditions, reagent quantities, and purification procedures, it is essential to consult the primary literature.
Key Synthetic Steps:
-
RAMP-hydrazone α-alkylation: This step establishes the initial stereocenter.
-
Boron-mediated aldol reaction: Formation of a key carbon-carbon bond.
-
Acetonide shuffling: A rearrangement of a protecting group.
-
Oxidative 1,5-diol to δ-lactone conversion: Formation of the pyranone ring.
-
Stereoselective ring-closure: Formation of the annulated tetrahydrofuran moiety.
Flow Cytometry Analysis of Apoptosis
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate media until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing:
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cells in 1X Binding Buffer.
-
-
Staining:
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation controls for FITC and PI.
-
Four populations of cells will be distinguishable:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Conclusion
This compound is a promising natural product with significant potential for development as an anticancer agent. Its well-defined chemical structure and physical properties, combined with a growing understanding of its pro-apoptotic mechanism of action, make it a compelling subject for further research. This technical guide provides a foundational resource for scientists and researchers working with this compound, summarizing its key characteristics and providing detailed methodologies for its study. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. A comprehensive review of anticancer mechanisms of action of Alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of (+)-altholactone: a styryllactone isolated from various Goniothalamus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
Altholactone: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altholactone, a naturally occurring styryllactone, has garnered significant attention within the scientific community due to its pronounced cytotoxic and antitumor activities. Isolated from species of the Goniothalamus and Polyalthia genera, its complex stereochemical architecture has presented a compelling challenge for synthetic chemists and has been the subject of numerous studies aimed at its total synthesis. This technical guide provides an in-depth analysis of the structure elucidation and stereochemistry of (+)-altholactone. It consolidates spectroscopic data, details key experimental methodologies, and visually represents the logical processes involved in its structural determination and the relationships between its stereoisomers. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Introduction
(+)-Altholactone is a member of the styryllactone family of natural products, characterized by a fused tetrahydrofuran and α,β-unsaturated δ-lactone ring system, with a phenyl substituent. First isolated from a Polyalthia species, its potent biological activities have spurred extensive research into its chemical properties and synthesis.[1] The elucidation of its structure and the definitive assignment of its absolute stereochemistry have been pivotal for understanding its structure-activity relationships and for the development of synthetic strategies to access this and related compounds.
Structure Elucidation
The gross structure of this compound was initially determined through a combination of spectroscopic techniques, including infrared (IR) and ultraviolet (UV) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
The following tables summarize the key spectroscopic data reported for the structure elucidation of (+)-altholactone.
Table 1: ¹H NMR Spectroscopic Data for (+)-Altholactone
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 5.25 | d | 4.0 |
| H-3 | 4.60 | t | 4.0 |
| H-3a | 3.25 | m | - |
| H-6 | 6.10 | dd | 10.0, 2.0 |
| H-7 | 7.00 | dd | 10.0, 5.0 |
| H-7a | 5.15 | m | - |
| Phenyl | 7.40 | m | - |
| OH | 2.90 | d | 4.0 |
Note: Data derived from the original publication by Loder and Nearn (1977).[2]
Table 2: ¹³C NMR Spectroscopic Data for (+)-Altholactone
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 83.5 |
| C-3 | 72.8 |
| C-3a | 50.1 |
| C-5 | 163.2 |
| C-6 | 121.8 |
| C-7 | 145.1 |
| C-7a | 78.9 |
| C-1' | 137.9 |
| C-2', C-6' | 126.3 |
| C-3', C-5' | 128.8 |
| C-4' | 128.5 |
Note: Data derived from synthetic studies and comparison with natural product data.
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for (+)-Altholactone
| Spectroscopic Technique | Key Observations |
| IR (CHCl₃) | 3550 cm⁻¹ (OH), 1710 cm⁻¹ (α,β-unsaturated lactone) |
| Mass Spectrometry (MS) | m/z 232 (M⁺), 107, 105, 79, 77 |
Note: Data derived from the original publication by Loder and Nearn (1977).[2]
Experimental Protocols
Isolation of (+)-Altholactone from Polyalthia sp.
The original isolation of this compound was performed from the bark of a Polyalthia species.[2] The general procedure is as follows:
-
Extraction: The dried and milled bark is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents, for example, hexane and 90% methanol, to separate compounds based on polarity. The methanolic layer is further partitioned against a solvent like carbon tetrachloride.
-
Chromatography: The fraction containing this compound is subjected to column chromatography over silica gel. Elution with a gradient of a non-polar solvent (e.g., benzene or hexane) and a polar solvent (e.g., ethyl acetate) allows for the separation of different components.
-
Purification: Fractions containing this compound are combined and further purified by preparative thin-layer chromatography (TLC) or recrystallization from a suitable solvent system (e.g., benzene-light petroleum) to yield pure crystalline (+)-altholactone.
Stereochemistry
The determination of the absolute stereochemistry of (+)-altholactone was a significant undertaking, ultimately established through a combination of spectroscopic analysis, chemical correlation, and total synthesis. The IUPAC name for (+)-altholactone is (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one .
Relative Stereochemistry
The relative stereochemistry of the four contiguous stereocenters in this compound was initially proposed based on the analysis of proton-proton coupling constants in the ¹H NMR spectrum. The observed coupling constants provided insights into the dihedral angles between adjacent protons, allowing for the deduction of their relative spatial arrangement.
Absolute Stereochemistry
The definitive assignment of the absolute configuration of (+)-altholactone was achieved through asymmetric total synthesis. By synthesizing a stereoisomer with a known absolute configuration and comparing its spectroscopic data and optical rotation to that of the natural product, the absolute stereochemistry of (+)-altholactone was unequivocally confirmed.
The following diagram illustrates the logical workflow for the determination of this compound's stereochemistry.
Visualization of Experimental and Logical Workflows
The following diagrams, rendered using the DOT language, provide a visual representation of the key processes involved in the study of this compound.
General Workflow for Structure Elucidation
This diagram outlines the overarching steps taken from the natural source to the final elucidated structure of this compound.
Relationship Between this compound Stereoisomers
This diagram illustrates the relationship between (+)-altholactone and its enantiomer and diastereomers.
Conclusion
The structure elucidation and stereochemical assignment of this compound represent a classic example of natural product chemistry, integrating spectroscopic analysis, chemical intuition, and the power of total synthesis. The detailed understanding of its three-dimensional structure is fundamental for the rational design of novel analogs with potentially enhanced therapeutic properties. This guide provides a consolidated resource of the key data and methodologies that have been instrumental in defining the chemical identity of this important bioactive molecule, serving as a valuable reference for the scientific community.
References
Natural sources and biosynthesis of Altholactone
An In-depth Technical Guide on the Natural Sources and Biosynthesis of Altholactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring styryl-lactone that has garnered significant attention within the scientific community due to its potent cytotoxic and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental protocols for its isolation and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and oncology.
Natural Sources of this compound
This compound is primarily isolated from various plant species belonging to the genus Goniothalamus of the Annonaceae family.[1][3] These plants are predominantly found in the tropical regions of Southeast Asia.[4] Different parts of the plants, including the bark, stem bark, leaves, and roots, have been reported to contain this compound.[5][6]
Table 1: Natural Sources of this compound
| Plant Species | Plant Part(s) | Reference(s) |
| Goniothalamus arvensis | Stem bark | [4][7] |
| Goniothalamus borneensis | Not specified | [6] |
| Goniothalamus giganteus | Not specified | [7] |
| Goniothalamus griffithii | Roots | [6] |
| Goniothalamus laoticus | Not specified | [6] |
| Goniothalamus macrophyllus | Bark | [6] |
| Goniothalamus malayanus | Stem bark | [5][6] |
| Goniothalamus montanus | Leaves | [5] |
| Goniothalamus tapis | Roots | [5] |
Note: While various sources confirm the presence of this compound in these species, specific quantitative yield data (e.g., mg of this compound per g of plant material) is not consistently reported in the available literature. Such data would require specific analytical studies, such as HPLC-UV quantification, which have not been detailed in the provided search results.[8][9][10]
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally related styryl-lactones and other plant polyketides, a plausible pathway can be proposed. This proposed pathway originates from the phenylpropanoid pathway and involves a type III polyketide synthase (PKS).
The biosynthesis is believed to start with the amino acid L-phenylalanine, which is converted to cinnamic acid. Cinnamic acid is then activated to its coenzyme A thioester, cinnamoyl-CoA. A styrylpyrone synthase (SPS), which is a type of type III PKS, then catalyzes the condensation of cinnamoyl-CoA with two molecules of malonyl-CoA to form a styrylpyrone core. Subsequent enzymatic modifications, such as hydroxylation and cyclization, would then lead to the final structure of this compound.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound, synthesized from the available literature.
Extraction and Isolation of this compound
The following protocol is a composite method based on general procedures for the isolation of styryl-lactones from Goniothalamus species.[11]
1. Plant Material Preparation:
-
Collect the desired plant parts (e.g., stem bark) of a Goniothalamus species known to contain this compound.
-
Air-dry the plant material at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent. A common method involves a sequential extraction with solvents of increasing polarity.
-
Step 1 (Defatting): Macerate the powder in n-hexane for 72 hours at room temperature to remove nonpolar compounds. Filter and discard the hexane extract.
-
Step 2 (Extraction of this compound): Macerate the defatted plant material in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) for 72 hours at room temperature.[11]
-
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
-
Step 1: Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Apply the dissolved extract to the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. A suggested gradient is starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).[11]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm).
-
Combine fractions containing compounds with similar Rf values to that of an this compound standard.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using a preparative HPLC system equipped with a C18 column.[12]
-
A common mobile phase is a gradient of methanol and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[13][14][15][16][17]
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare various concentrations of this compound in the culture medium.
-
After 24 hours, replace the medium with the medium containing different concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. MTT Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Detection of Apoptosis
1. Western Blot Analysis for Caspase Activation, Bcl-2, and p53:
This protocol describes the detection of key apoptosis-related proteins by Western blotting.[18][19]
-
Cell Lysis:
-
Treat cells with this compound as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, Bcl-2, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cytochrome c Release Assay:
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[1][7]
-
Cell Fractionation:
-
Treat cells with this compound.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytosolic and mitochondrial fractions as described above, using a primary antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.
-
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic and extrinsic pathways. The process is often initiated by the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of a cascade of apoptotic events. This can be inhibited by the antioxidant N-acetylcysteine (NAC). Key events include the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, the release of cytochrome c from the mitochondria, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the tumor suppressor protein p53.
Caption: this compound-induced apoptosis signaling pathway.
Conclusion
This compound, a styryl-lactone predominantly found in Goniothalamus species, exhibits significant potential as an anticancer agent. Its pro-apoptotic activity, mediated through the induction of oxidative stress and the modulation of key apoptotic proteins, makes it a compelling candidate for further investigation in drug development. This technical guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed experimental protocols to aid researchers in their exploration of this promising natural product. Further studies are warranted to quantify the yield of this compound from various natural sources and to fully elucidate its biosynthetic pathway, which could open avenues for its biotechnological production.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of (+)-altholactone: a styryllactone isolated from various Goniothalamus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. Recycling preparative HPLC for isolation of styryl-lactones from Goniothalamus Lanceolatus / Nur Vicky Bihud … [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]
- 8. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 10. opentrons.com [opentrons.com]
- 11. researchgate.net [researchgate.net]
- 12. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. edspace.american.edu [edspace.american.edu]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
Preliminary Anticancer Activity Screening of Altholactone: A Technical Guide
Introduction
Altholactone, a styryl-lactone compound isolated from various Goniothalamus species, has emerged as a promising natural product with potential anticancer properties.[1][2][3][4][5] This technical guide provides an in-depth overview of the preliminary anticancer activity screening of this compound, summarizing key findings on its cytotoxic effects, induction of apoptosis, and cell cycle arrest. The document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for oncology.
Cytotoxicity of this compound against Various Cancer Cell Lines
The initial step in assessing the anticancer potential of this compound involves determining its cytotoxic effects on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. This compound has demonstrated a range of cytotoxic activities across different cancer cell types.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 9.6 | ~42.4 | [2] |
| T24 | Bladder Cancer | Not specified | Not specified | [5] |
| DU145 | Prostate Cancer | Not specified | Not specified | [6] |
| HCT-8 | Colon Adenocarcinoma | Not specified | Not specified | [7] |
| HCT116 | Colorectal Carcinoma | Not specified | Not specified | [3] |
| HT29 | Colorectal Carcinoma | Not specified | Not specified | [3] |
| HL-60 | Promyelocytic Leukemia | Not specified | 10.8 - 172.4 | [1] |
| MK-1 | Human Gastric Cancer | Not specified | Not specified | [7] |
| B16F10 | Murine Melanoma | Not specified | Not specified | [7] |
| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | [7] |
| U87 | Glioblastoma | Not specified | Not specified | [7] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | [7] |
| PANC-1 | Pancreatic Carcinoma | Not specified | Not specified | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [8] |
| A549 | Lung Adenocarcinoma | Not specified | Not specified | [9] |
| SKOV-3 | Ovarian Cancer | Not specified | 32 (at 24h) | [10] |
Induction of Apoptosis
A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways.[1][2][3][7][11][12]
Evidence of Apoptosis
Studies have demonstrated that this compound treatment leads to a concentration-dependent increase in apoptosis in cancer cells.[1] For instance, in human HL-60 promyelocytic leukemia cells, this compound induced a significant increase in apoptosis at concentrations ranging from 10.8 µM to 172.4 µM.[1] The apoptotic process is often characterized by morphological changes such as chromatin condensation and the externalization of phosphatidylserine (PS).[1][2]
Apoptotic Pathways
This compound appears to trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, such as oxidative stress. This compound has been shown to induce an increase in cellular oxidative stress, a process that can be suppressed by antioxidants like N-acetylcysteine.[1][12] This oxidative stress leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the expression of pro-apoptotic proteins like Bax.[2][11][12] This shift in the Bcl-2 family protein balance results in the release of cytochrome c from the mitochondria into the cytosol.[7][11][12] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[2][7][11][12]
-
Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic pathway, as indicated by the activation of caspase-8.[2]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cell lines, this compound has been found to induce apoptosis through the activation of caspase-4, suggesting an initiation of the ER stress pathway.[3]
Cell Cycle Arrest
Experimental Protocols
The following are detailed methodologies for key experiments used in the preliminary anticancer screening of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its anticancer activity screening.
Caption: General experimental workflow for screening the anticancer activity of this compound.
Caption: Signaling pathways involved in this compound-induced apoptosis.
Caption: Inhibition of STAT3 and NF-κB signaling pathways by this compound.
Conclusion
This compound exhibits significant anticancer activity in preliminary screenings against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis through oxidative stress-mediated pathways and the potential for cell cycle arrest. Furthermore, this compound has been shown to inhibit key pro-survival signaling pathways involving STAT3 and NF-κB.[6][8][11] These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapies. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alantolactone triggers oxeiptosis in human ovarian cancer cells via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alantolactone induces apoptosis in THP-1 cells through STAT3, survivin inhibition, and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enterolactone Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Altholactone's mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Altholactone in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring styryl-lactone compound isolated from various plants of the Goniothalamus genus (Annonaceae family).[1][2][3] Possessing a distinctive styryl-pyrone structure, it has garnered significant interest within the scientific community for its potent cytotoxic and antitumor activities against a range of human cancer cell lines.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, focusing on its role in modulating critical signaling pathways, inducing oxidative stress, and triggering programmed cell death. The information is collated from numerous in-vitro studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key cellular processes involved.
Core Mechanism: Induction of Reactive Oxygen Species (ROS)
A central and recurring theme in the mechanism of this compound is its ability to induce a state of severe oxidative stress within cancer cells.[4] this compound treatment leads to a significant and time-dependent increase in intracellular Reactive Oxygen Species (ROS).[4][5] This elevation of ROS appears to be a primary trigger for the subsequent downstream events, including the modulation of key signaling pathways and the initiation of apoptosis.[5][6] The pro-oxidative effect is demonstrated by the complete abrogation of this compound-induced apoptosis when cells are pre-treated with antioxidants like N-acetylcysteine (NAC).[1][4][5] This selective induction of ROS in cancer cells, which often have a compromised antioxidant defense system compared to normal cells, is a key aspect of its therapeutic potential.[6][7]
Modulation of Key Signaling Pathways
This compound exerts its anticancer effects by interfering with several critical signaling pathways that are often dysregulated in cancer, primarily as a consequence of ROS generation.
Inhibition of the STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival, proliferation, and drug resistance.[8] this compound has been shown to be a potent inhibitor of the STAT3 signaling pathway.[8][9]
-
Inhibition of Phosphorylation: this compound effectively suppresses both constitutive and inducible (e.g., IL-6 induced) STAT3 phosphorylation at the critical tyrosine 705 residue.[8][9] This inhibition prevents the dimerization and nuclear translocation of STAT3.
-
ROS-Mediated Inhibition: The inhibition of STAT3 phosphorylation is dependent on ROS production.[8] Pre-treatment with the antioxidant NAC prevents the this compound-induced inactivation of STAT3, indicating that oxidative stress is the upstream event leading to STAT3 suppression.[8] Some studies suggest this may occur through ROS-induced glutathionylation of STAT3.[10][11]
-
Downregulation of Target Genes: By inhibiting STAT3 activity, this compound down-regulates the expression of key STAT3 target genes that are critical for cancer cell survival, such as the anti-apoptotic proteins Bcl-2 and survivin.[5][8]
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is another crucial transcription factor that plays a significant role in inflammation, cell survival, and proliferation.[12] Its over-activation is a hallmark of many cancer types.[12] this compound effectively suppresses the NF-κB signaling pathway.[5][13]
-
Transcriptional Repression: this compound inhibits both p65- and TNF-α-enhanced NF-κB transcriptional activity, as demonstrated by luciferase reporter assays.[5][13]
-
Mechanism of Inhibition: While the precise mechanism is still under investigation, some reports suggest this compound prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm.[12]
Induction of Apoptosis
The culmination of this compound's activity in cancer cells is the induction of programmed cell death, or apoptosis. This process is triggered through multiple, interconnected pathways.[1]
-
Caspase-Dependent and -Independent Pathways: this compound activates both caspase-dependent and -independent apoptotic pathways.[1]
-
Initiator Caspases: In colorectal cancer cells, activation of caspase-4 appears to be a key initiating event in the caspase-dependent pathway.[1] In other models, activation of caspase-8 and caspase-9, the initiator caspases of the extrinsic and intrinsic pathways respectively, has been observed.[14]
-
Executioner Caspases: The activation of initiator caspases leads to the cleavage and activation of executioner caspases, such as caspase-3.[14]
-
Mitochondrial (Intrinsic) Pathway: this compound induces the release of cytochrome c from the mitochondria into the cytosol.[14] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thus altering the Bax/Bcl-2 ratio to favor apoptosis.[5][14]
-
Extrinsic Pathway: The cleavage of Bid protein, which links the extrinsic and intrinsic pathways, has also been reported, suggesting involvement of the death receptor pathway.[14]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by causing cell cycle arrest. In prostate cancer DU145 cells, this compound treatment was found to induce cell cycle arrest in the S phase.[13][15] This arrest prevents the cells from proceeding through the cell cycle and replicating their DNA, ultimately contributing to the overall anti-proliferative effect. In other cancer types, such as colorectal cancer, G0/G1 phase arrest has been reported.[16]
Quantitative Data Summary
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| HeLa | Cervical Carcinoma | 9.6 µg/mL | Not Specified | [14] |
| HL-60 | Promyelocytic Leukemia | 10.8 µM - 172.4 µM (Dose-dependent apoptosis) | Not Specified | [4] |
| DU145 | Prostate Cancer | ~40 µM (Significant apoptosis) | 24-48 hours | [5] |
| T24 | Bladder Cancer | Not Specified (Significant viability reduction) | Not Specified | [17] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [1] |
| HT29 | Colorectal Cancer | Not Specified | Not Specified | [1] |
Note: IC50 values can vary between studies due to differences in assay conditions, duration of exposure, and cell line characteristics.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for the desired period (e.g., 24, 48, or 72 hours).[18]
-
MTT Incubation: After treatment, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1]
-
Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[18] Cell viability is expressed as a percentage of the untreated control.
Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Methodology:
-
Cell Treatment and Harvesting: Cells are treated with this compound as described previously. Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[4]
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added according to the manufacturer's protocol.[4]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed on a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic/necrotic cells).
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Detailed Methodology:
-
Protein Extraction: After treatment with this compound, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., anti-STAT3, anti-Bcl-2, anti-caspase-3).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]
Conclusion and Future Perspectives
This compound demonstrates significant potential as an anticancer agent through a multi-faceted mechanism of action. Its primary effect appears to be the induction of substantial oxidative stress, which in turn disrupts key pro-survival signaling pathways like STAT3 and NF-κB. This disruption culminates in cell cycle arrest and the activation of robust apoptotic cell death. The selectivity of this compound for cancer cells over normal fibroblasts adds to its therapeutic promise.[1]
Future research should focus on validating these in-vitro findings in preclinical in-vivo models to assess efficacy, pharmacokinetics, and safety.[9] Further investigation into the precise molecular targets of this compound and the mechanisms by which it generates ROS could lead to the development of more potent derivatives or combination therapies to enhance its clinical utility in oncology.
References
- 1. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of (+)-altholactone: a styryllactone isolated from various Goniothalamus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of ROS Overload by Alantolactone Prompts Oxidative DNA Damage and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of ROS Overload by Alantolactone Prompts Oxidative DNA Damage and Apoptosis in Colorectal Cancer Cells [ouci.dntb.gov.ua]
- 8. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medic.upm.edu.my [medic.upm.edu.my]
The Role of Oxidative Stress in Altholactone-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altholactone, a naturally occurring styryl-lactone, has demonstrated significant anti-cancer properties across a range of human cancer cell lines. A growing body of evidence elucidates that a primary mechanism underpinning its cytotoxic efficacy is the induction of apoptosis mediated by oxidative stress. This technical guide provides an in-depth analysis of the molecular pathways involved in this compound-induced apoptosis, with a specific focus on the pivotal role of reactive oxygen species (ROS). We will detail the experimental methodologies employed to investigate this phenomenon, present quantitative data from various studies, and visualize the intricate signaling cascades. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, offering insights into the therapeutic potential of this compound and the broader strategy of targeting oxidative stress in cancer therapy.
Introduction
This compound is a bioactive compound isolated from various species of the Goniothalamus plant genus. It has garnered considerable interest in cancer research due to its ability to selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating malignant cells, and its dysregulation is a hallmark of cancer. A key event in this compound-induced apoptosis is the generation of intracellular reactive oxygen species (ROS). While ROS are natural byproducts of cellular metabolism, their excessive accumulation can lead to oxidative stress, a condition that inflicts damage upon cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic signaling pathways. This guide will explore the multifaceted role of oxidative stress in the apoptotic mechanism of this compound.
Quantitative Data on this compound's Cytotoxic and Pro-Apoptotic Effects
The cytotoxic and pro-apoptotic activities of this compound have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |
| HeLa | Cervical Carcinoma | 9.6 µg/mL | Not Specified |
| HL-60 | Promyelocytic Leukemia | 10.8 µM (2.5 µg/mL) to 172.4 µM (40 µg/mL) | Not Specified |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | This compound Concentration | Percentage of Apoptotic Cells | Assay Method |
| HL-60 | 10.8 µM to 172.4 µM | Concentration-dependent increase | Annexin V/PI Staining |
The Central Role of Oxidative Stress
The induction of oxidative stress is a cornerstone of this compound's apoptotic mechanism. This compound treatment leads to a significant increase in intracellular ROS levels. This elevation in ROS is not merely a byproduct of apoptosis but rather a critical initiating event. The importance of oxidative stress is underscored by experiments where the antioxidant N-acetylcysteine (NAC) is used. Pre-treatment of cancer cells with NAC has been shown to completely abrogate this compound-induced apoptosis, demonstrating the causal relationship between ROS generation and cell death.[1]
Signaling Pathways Initiated by Oxidative Stress
The surge in ROS triggers a cascade of downstream signaling events that converge to execute the apoptotic program.
Diagram 1: this compound-Induced Oxidative Stress and Apoptosis Initiation
References
Altholactone's Impact on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altholactone, a naturally occurring styryl-lactone, has demonstrated significant anticancer properties across a spectrum of malignancies. Its cytotoxic effects are attributed to the modulation of critical cell signaling pathways that govern proliferation, survival, and apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its influence on key signaling cascades implicated in cancer progression. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction
Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with this compound emerging as a promising candidate.[1] Isolated from various Goniothalamus species, this compound exerts potent cytotoxic and apoptotic effects in a variety of cancer cell lines.[2][3][4] This document delineates the molecular mechanisms underlying this compound's anticancer activity, with a specific focus on its intricate interplay with cellular signaling networks.
Key Signaling Pathways Modulated by this compound
This compound's anticancer efficacy stems from its ability to interfere with multiple, often interconnected, signaling pathways that are frequently dysregulated in cancer.[5] These include the NF-κB, STAT3, PI3K/Akt, and MAPK pathways.
Inhibition of NF-κB and STAT3 Signaling
The transcription factors NF-κB and STAT3 are pivotal players in promoting cancer cell survival, proliferation, and inflammation.[5][6] this compound has been shown to effectively suppress the activation of both pathways.[6][7]
In prostate cancer cells (DU145), this compound treatment leads to a down-regulation of STAT3 phosphorylation and inhibits the transcriptional activity of both NF-κB and STAT3.[6][7] This, in turn, results in the decreased expression of downstream anti-apoptotic proteins such as Bcl-2 and survivin, and an upregulation of the pro-apoptotic protein Bax.[7] The anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells are also attributed to the suppression of NF-κB activation.[5]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; p_STAT3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_Survivin [label="Bcl-2, Survivin\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> NF_kB [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> p_STAT3 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; NF_kB -> Bcl2_Survivin [label="promotes", color="#202124"]; STAT3 -> p_STAT3 [label="phosphorylation", color="#202124"]; p_STAT3 -> Bcl2_Survivin [label="promotes", color="#202124"]; Bcl2_Survivin -> Apoptosis [label="inhibits", arrowhead="tee", color="#202124"]; Bax -> Apoptosis [label="promotes", color="#202124"]; this compound -> Bax [label="upregulates", color="#34A853", fontcolor="#34A853"]; } pendot Caption: this compound inhibits NF-κB and STAT3 pathways.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a common feature in many cancers. This compound has been demonstrated to suppress this pathway in several cancer models, including osteosarcoma and bladder cancer.[9][10][11]
In osteosarcoma cell lines (U2OS and HOS), this compound treatment significantly reduces the phosphorylation of Akt, a key downstream effector of PI3K.[9][10] This inhibition of Akt activation leads to a decrease in the expression of proteins involved in cell cycle progression (Cyclin D1) and invasion (MMP-2, MMP-9), while promoting apoptosis.[9]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; p_Akt [label="p-Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Cyclin D1, MMP-2/9\n(Proliferation, Invasion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> p_Akt [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; PI3K -> Akt [label="activates", color="#202124"]; Akt -> p_Akt [label="phosphorylation", color="#202124"]; p_Akt -> Downstream [label="promotes", color="#202124"]; p_Akt -> Apoptosis [label="inhibits", arrowhead="tee", color="#202124"]; } pendot Caption: this compound suppresses the PI3K/Akt signaling pathway.
Impact on the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[12] this compound has been shown to modulate MAPK signaling, although the effects can be context-dependent.[13][14]
In colorectal cancer cells, this compound activates the MAPK-JNK/c-Jun signaling pathway, which contributes to its anti-proliferative and pro-apoptotic effects.[14] Conversely, in certain lung cancer cell lines, this compound attenuates the p38 MAPK pathway.[13][15] Furthermore, in melanoma, this compound can enhance the sensitivity of cancer cells to MAPK pathway inhibitors by targeting STAT3 activation.[16][17]
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_JNK [label="MAPK-JNK/c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> MAPK_JNK [label="activates", color="#34A853", fontcolor="#34A853"]; this compound -> p38_MAPK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; MAPK_JNK -> Apoptosis [label="promotes", color="#202124"]; p38_MAPK -> Proliferation [label="promotes", color="#202124"]; } pendot Caption: this compound's context-dependent effects on MAPK pathways.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of this compound's anticancer activity is its ability to induce programmed cell death (apoptosis) and halt the cell cycle.
Apoptosis Induction
This compound triggers apoptosis through both caspase-dependent and -independent pathways.[2] In colorectal cancer cells, activation of caspase-4 appears to be an initiating event in the caspase-dependent apoptotic cascade.[2] The intrinsic mitochondrial pathway is also heavily implicated, with this compound causing a disruption of the mitochondrial membrane potential, release of cytochrome c, and modulation of the Bcl-2 family of proteins (downregulation of Bcl-2 and upregulation of Bax).[3][18][19] This process is often mediated by an increase in reactive oxygen species (ROS).[1][18][20]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dysfunction\n(ΔΨm loss, Cytochrome c release)", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_Bax [label="Bcl-2 ↓ / Bax ↑", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase4 [label="Caspase-4 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> ROS; ROS -> Mitochondria; this compound -> Bcl2_Bax; Bcl2_Bax -> Mitochondria; Mitochondria -> Caspase9; this compound -> Caspase4; Caspase4 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } pendot Caption: this compound-induced apoptotic pathways.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at various phases, depending on the cancer cell type. In prostate cancer DU145 cells and lung cancer cells, this compound induces S-phase arrest.[6][21] In colorectal and cholangiocarcinoma cells, G0/G1 phase arrest has been observed.[22][23] This cell cycle blockade is often associated with the upregulation of cell cycle inhibitors like p21.[19]
Quantitative Data Summary
The cytotoxic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | 9.6 (µg/mL) | Not Specified | [3][4] |
| DU145 | Prostate Cancer | ~10-40 | 48 | [7] |
| U2OS | Osteosarcoma | Not Specified | 24, 48 | [10] |
| HOS | Osteosarcoma | Not Specified | 24, 48 | [10] |
| RKO | Colorectal Cancer | Not Specified | Not Specified | [18] |
| SW480 | Colorectal Cancer | ~20-40 | 24 | [19] |
| SW1116 | Colorectal Cancer | ~20-40 | 24 | [19] |
| A549 | Lung Adenocarcinoma | Not Specified | 12 | [24] |
| SKOV3 | Ovarian Cancer | 32 | 24 | [25] |
| HL-60 | Promyelocytic Leukemia | 10.8 - 172.4 | Not Specified | [1] |
Apoptosis and Cell Cycle Data
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| DU145 | 40 µM this compound | Apoptosis | 32.72% (12h), 42.98% (24h), 66.57% (48h) | [7] |
| KKU-M055 | 5 µM this compound | Cell Cycle | Increase in Sub-G1 phase | [22] |
| SW480/SW1116 | 40 µM this compound | Cell Cycle | G1 arrest | [19] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.[3][7]
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
// Nodes A [label="Cell Lysis & Protein Quantification"]; B [label="SDS-PAGE"]; C [label="Protein Transfer (PVDF)"]; D [label="Blocking"]; E [label="Primary Antibody Incubation"]; F [label="Secondary Antibody Incubation"]; G [label="Chemiluminescent Detection"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } pendot Caption: A simplified workflow for Western blot analysis.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to analyze apoptosis (using Annexin V/PI staining) and cell cycle distribution (using propidium iodide staining).[7][22]
For Apoptosis:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
For Cell Cycle:
-
Cell Treatment and Fixation: Treat cells, harvest, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Perspectives
This compound presents a compelling profile as an anticancer agent due to its multifaceted impact on key cellular signaling pathways. Its ability to concurrently inhibit pro-survival pathways like NF-κB, STAT3, and PI3K/Akt, while inducing apoptotic signaling, underscores its therapeutic potential. The generation of ROS appears to be a central mechanism in its action.
Future research should focus on in-vivo studies to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Combination therapies, where this compound is used to sensitize cancer cells to conventional chemotherapeutics or targeted agents, represent a promising avenue for clinical translation.[16][17][21] A deeper understanding of its molecular targets will be crucial for the rational design of more potent and selective this compound derivatives.
References
- 1. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Alantolactone suppresses human osteosarcoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alantolactone enhances the sensitivity of melanoma to MAPK pathway inhibitors by targeting inhibition of STAT3 activation and down-regulating stem cell markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alantolactone enhances the sensitivity of melanoma to MAPK pathway inhibitors by targeting inhibition of STAT3 activation and down-regulating stem cell markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of ROS Overload by Alantolactone Prompts Oxidative DNA Damage and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alantolactone induces apoptosis of human cervical cancer cells via reactive oxygen species generation, glutathione depletion and inhibition of the Bcl-2/Bax signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells [frontiersin.org]
- 24. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alantolactone triggers oxeiptosis in human ovarian cancer cells via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Cytotoxicity of Altholactone Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive overview of the in vitro cytotoxic effects of Altholactone, a naturally occurring styryl-lactone, against various cancer cell lines. It details the underlying molecular mechanisms, summarizes cytotoxic potency, and outlines the experimental methodologies used for its evaluation.
Introduction
This compound is a bioactive styryl-lactone compound isolated from various plant species of the Goniothalamus genus (Annonaceae family).[1] This natural product has garnered significant interest in oncology research due to its potent anti-proliferative and cytotoxic activities against cancer cells, while exhibiting lower toxicity towards normal cells.[1][2] Emerging evidence indicates that this compound induces programmed cell death, or apoptosis, through multiple signaling pathways, making it a promising candidate for further investigation in cancer chemotherapy.[3][4][5] This guide synthesizes the current understanding of this compound's in vitro cytotoxicity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its effects.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation or viability.[6] The IC50 values for this compound have been determined across several human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Citation |
| HeLa | Cervical Carcinoma | 9.6 µg/mL | [3] |
| HL-60 | Promyelocytic Leukemia | Induces apoptosis in a dose-dependent manner from 10.8 µM (2.5 µg/mL) to 172.4 µM (40 µg/mL) | [5] |
| HCT116, HT29 | Colorectal Carcinoma | Induces varying degrees of apoptosis; specific IC50 not provided in the study. | [1] |
| Normal Fibroblasts | Non-cancerous control | No significant apoptosis or cytotoxicity observed. | [1] |
Table 1: Summary of reported IC50 values for this compound against various human cancer cell lines and a non-cancerous control.
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying this compound's cytotoxicity is the induction of apoptosis. Studies have revealed that it activates multiple interconnected signaling pathways to execute programmed cell death in cancer cells.
Role of Oxidative Stress
A key initiating event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS) and the induction of cellular oxidative stress.[5] In human leukemia (HL-60) cells, this compound treatment leads to a significant increase in intracellular peroxides.[5] The critical role of oxidative stress is demonstrated by the fact that pre-treatment of cancer cells with antioxidants, such as N-acetylcysteine (NAC), can completely abrogate or significantly inhibit this compound-induced apoptosis.[1][5]
Activation of Caspase-Dependent Pathways
This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of effector caspases.
-
Intrinsic Pathway: This pathway is characterized by mitochondrial dysfunction. In HeLa cells, this compound triggers the release of cytochrome c from the mitochondria into the cytosol.[3] It also modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of initiator caspase-9.[3]
-
Extrinsic Pathway: Evidence suggests the involvement of the extrinsic pathway through the activation of initiator caspase-8.[3] Furthermore, the cleavage of Bid protein in this compound-treated HeLa cells provides a direct link between the extrinsic and intrinsic pathways, amplifying the apoptotic signal.[3]
-
Endoplasmic Reticulum (ER) Stress: In colorectal cancer cells, the activation of caspase-4 is identified as a key initiating event, suggesting the involvement of ER stress-mediated apoptosis.[1]
Ultimately, these initiator caspases activate effector caspases like caspase-3, which are responsible for the execution phase of apoptosis.[3]
Regulation of Key Proteins
This compound treatment has been shown to increase the expression of the tumor suppressor protein p53 in cervical cancer cells, which plays a crucial role in regulating cell cycle and apoptosis.[3]
Experimental Protocols
The characterization of this compound's cytotoxic activity involves a series of standard in vitro assays.
Cell Culture and Treatment
Cancer cell lines (e.g., HeLa, HL-60, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Cells are seeded in multi-well plates and allowed to adhere before being treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][3]
-
After treatment with this compound, the culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and this data is used to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cells are harvested after this compound treatment.
-
They are washed with cold PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added.
-
The cell suspension is incubated in the dark for 15 minutes at room temperature.
-
Samples are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blotting
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.[1][3]
-
Protein Extraction: Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using an assay like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, p53, Cytochrome c).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
Intracellular ROS Measurement
The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.[5]
-
After treatment, cells are incubated with DCFH-DA solution.
-
DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or fluorescence microplate reader.
Conclusion and Future Directions
This compound demonstrates significant and selective cytotoxic activity against a range of cancer cell lines in vitro. Its mechanism of action is primarily driven by the induction of oxidative stress, which triggers apoptosis through both intrinsic and extrinsic caspase-dependent pathways. The modulation of key regulatory proteins like p53 and the Bcl-2 family further underscores its potential as an anticancer agent.
Future research should aim to broaden the scope of cell lines tested to establish a comprehensive cytotoxicity profile. In vivo studies using animal models are essential to validate these in vitro findings and to evaluate the compound's pharmacokinetics, efficacy, and safety. Further mechanistic studies could also explore its effects on the cell cycle and other potential targets to fully elucidate its therapeutic potential in oncology.
References
- 1. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Altholactone and its Derivatives: A Technical Guide to Structure-Activity Relationships and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altholactone, a naturally occurring styryl-lactone, and its synthetic derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology. This document provides an in-depth technical overview of the structure-activity relationships (SAR) of this compound derivatives, their mechanisms of action, and detailed experimental protocols for their evaluation. Quantitative data on the cytotoxic effects of these compounds are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions.
Introduction
Natural products remain a vital source of novel chemical scaffolds in drug discovery. This compound, first isolated from the Goniothalamus species, has demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The core styryl-lactone structure of this compound presents a unique template for chemical modification, leading to the synthesis of numerous derivatives with enhanced potency and selectivity. This guide focuses on the anticancer properties of this compound and its analogues, exploring the relationship between their chemical structures and biological activities.
Structure-Activity Relationship (SAR)
The cytotoxic and antitumor activities of this compound derivatives are intricately linked to their chemical structures.[1][4] Key modifications to the this compound scaffold have been shown to significantly influence their biological efficacy.
-
α,β-Unsaturated Lactone Ring: The α,β-unsaturated lactone moiety is a critical feature for the cytotoxic activity of many this compound derivatives. This electrophilic center can react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction and apoptosis. The introduction of strong electron-withdrawing groups, such as a nitro (NO2) group, into this ring system can render it more electron-deficient, thereby enhancing its reactivity and antiproliferative activity.[4]
-
Stereochemistry: The stereochemistry at C8 of the lactone ring appears to be crucial for significant antitumor activity. Derivatives with an S-configuration at the C8 position have been found to be more active than their counterparts.[4] In contrast, the configuration at C7 does not seem to have a substantial influence on cytotoxic activity.[4]
-
Substitutions on the Phenyl Ring: Modifications on the phenyl ring can also modulate the anticancer activity. The introduction of electron-withdrawing substituents, such as nitro groups at the ortho and para positions, has been shown to result in enhanced cytotoxic effects against various tumor cell lines.[4]
-
Halogenation: The addition of halogenated benzoate groups to the this compound structure has been demonstrated to increase its anticancer activity in certain cancer cell lines, such as cholangiocarcinoma. This modification can also enhance the inhibitory activity against key cellular targets like topoisomerase IIα.[5]
Quantitative Data: Cytotoxicity of this compound and Derivatives
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines. This data provides a quantitative comparison of the cytotoxic potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Carcinoma | 9.6 µg/mL | [6] |
| This compound | L-1210 | Leukemia | - | [7] |
| 11-nitro-altholactone | L-1210 | Leukemia | More cytotoxic than this compound | [4][8] |
| 7-chloro-6,7-dihydrothis compound | L-1210 | Leukemia | Cytotoxic | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action
This compound and its derivatives exert their anticancer effects through a multi-pronged mechanism, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.
Induction of Apoptosis
A primary mechanism of action for this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[9][10][11][12] This process is mediated through both caspase-dependent and -independent pathways.
-
Oxidative Stress: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[9][13] This oxidative stress is a key trigger for the apoptotic cascade. Pre-treatment with antioxidants like N-acetylcysteine (NAC) can abrogate this compound-induced apoptosis, confirming the central role of ROS.[9][12]
-
Mitochondrial Pathway: The accumulation of ROS can lead to the dissipation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[4][6] This event activates the caspase cascade, including the key executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[6][14]
-
Bcl-2 Family Proteins: this compound modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6][15]
-
Endoplasmic Reticulum (ER) Stress: this compound can also induce ER stress, leading to the activation of the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of specific signaling pathways, including the induction of the pro-apoptotic transcription factor CHOP (GADD153).[10]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound and its derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various phases.[4][15][16][17][18]
-
G0/G1 Phase Arrest: Some derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[15][17][18] This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4).[16]
-
S Phase Arrest: In other cancer cell types, such as prostate cancer, this compound has been reported to induce cell cycle arrest in the S phase.[4]
-
G2/M Phase Arrest: The cytotoxicity of certain this compound derivatives has been attributed to the accumulation of cells in the G2/M phase of the cell cycle.[7]
Modulation of Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways that are often dysregulated in cancer.[13][14][19][20]
-
NF-κB Pathway: this compound can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][14] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.
-
STAT3 Pathway: The signal transducer and activator of transcription 3 (STAT3) is another important transcription factor involved in cell survival and proliferation. This compound has been shown to inhibit the activation of STAT3, contributing to its anticancer effects.[10]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. This compound can attenuate the phosphorylation of Akt, thereby inhibiting this pro-survival signaling cascade.[14][17][18]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been reported to modulate the MAPK pathway, including the activation of the JNK/c-Jun signaling pathway, which can promote apoptosis.[15][19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[21]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[25][26][27][28]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound or its derivatives
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Visualizations of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives.
Caption: this compound-induced apoptotic pathway.
Caption: this compound-induced cell cycle arrest.
Caption: Modulation of key signaling pathways by this compound.
Conclusion and Future Perspectives
This compound and its derivatives represent a compelling class of natural product-based anticancer agents. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of critical cancer-related signaling pathways, makes them attractive candidates for further development. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogues. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of specific molecular targets to fully elucidate their therapeutic potential and pave the way for their clinical translation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery to advance the investigation of this promising class of compounds.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Displays Promising Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthesis and cytotoxicity of styryl-lactone derivatives. [fitforthem.unipa.it]
- 8. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells [frontiersin.org]
- 19. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Asymmetric Total Synthesis of (+)-Altholactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Altholactone is a naturally occurring styryllactone that has garnered significant attention from the scientific community due to its potent cytotoxic and antitumor activities. Its complex stereochemical architecture, featuring a fused tetrahydrofuran and δ-lactone ring system, presents a considerable challenge for synthetic organic chemists. The development of asymmetric total syntheses is crucial for providing access to enantiomerically pure (+)-altholactone and its analogues for further biological evaluation and drug development efforts.
This document provides detailed application notes and protocols for the asymmetric total synthesis of (+)-altholactone, primarily focusing on the successful approach developed by Enders and Barbion. This synthesis employs a series of highly stereoselective reactions to construct the target molecule from a readily available starting material. The key strategies involve a RAMP-hydrazone α-alkylation to establish the initial stereocenter, a boron-mediated anti-selective aldol reaction, and a stereoselective ring-closure to form the tetrahydrofuran moiety. For comparative purposes, an alternative strategy for the synthesis of similar styryllactones developed by O'Doherty is also briefly discussed.
Overall Synthetic Strategy (Enders and Barbion)
The retrosynthetic analysis of (+)-altholactone reveals a convergent approach starting from the commercially available 2,2-dimethyl-1,3-dioxan-5-one. The key disconnections are at the C-C bond formed during the aldol reaction and the C-O bonds of the tetrahydrofuran and δ-lactone rings.
Application Notes and Protocols for Altholactone Extraction from Goniothalamus griffithii
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and isolation of altholactone, a bioactive styryl-lactone, from the plant Goniothalamus griffithii. This compound has demonstrated significant cytotoxic and apoptotic activities against various cancer cell lines, making it a compound of interest for drug development. These application notes offer a synthesized methodology based on published research, including protocols for extraction, fractionation, and purification. Additionally, the apoptotic signaling pathway of this compound is visualized to provide a deeper understanding of its mechanism of action.
Introduction
Goniothalamus griffithii, a plant from the Annonaceae family, is a known source of various bioactive secondary metabolites, including styryl-lactones. Among these, this compound has been identified as a potent cytotoxic agent. Research has shown that this compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and the activation of caspase cascades.[1][2] This protocol outlines a comprehensive procedure for the extraction and isolation of this compound from G. griffithii plant material, providing a foundation for further pharmacological and clinical investigation.
Data Presentation
The following tables summarize key quantitative parameters for the extraction and purification of this compound, compiled from various studies on Goniothalamus species. These values should be considered as a general guideline, and optimization may be necessary depending on the specific plant material and laboratory conditions.
Table 1: Extraction Parameters
| Parameter | Value | Source Plant Part |
| Initial Plant Material (Dry Weight) | 5.0 kg | Stems |
| Extraction Solvent | Ethyl Alcohol | Stems |
| Extraction Method | Maceration/Percolation | Stems/Rhizomes |
Table 2: Chromatographic Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Ethyl Acetate |
| Fraction Monitoring | Thin Layer Chromatography (TLC) |
Experimental Protocols
The following protocols are a synthesis of methodologies reported in scientific literature for the isolation of styryl-lactones from Goniothalamus species.
Plant Material Preparation
-
Collect fresh stems or rhizomes of Goniothalamus griffithii.
-
Wash the plant material thoroughly with water to remove any dirt and contaminants.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until completely brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Weigh the powdered plant material (e.g., 5.0 kg of dried, powdered stems).[3]
-
Pack the powdered material into a large percolator or maceration vessel.
-
Add sufficient ethyl alcohol to completely submerge the plant material.
-
Allow the mixture to macerate for 48-72 hours at room temperature with occasional stirring.
-
Drain the solvent and collect the extract.
-
Repeat the extraction process two more times with fresh ethyl alcohol to ensure exhaustive extraction.
-
Combine all the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation
-
Suspend the crude ethyl alcohol extract in a mixture of water and a non-polar solvent such as n-hexane in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the n-hexane layer (which will contain non-polar compounds).
-
Repeat the partitioning of the aqueous layer with n-hexane two more times.
-
Combine the n-hexane fractions.
-
Subsequently, partition the remaining aqueous layer with a solvent of intermediate polarity, such as ethyl acetate.
-
Repeat the partitioning with ethyl acetate three times.
-
Combine the ethyl acetate fractions. This compound and other styryl-lactones are expected to be enriched in this fraction.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
Purification by Column Chromatography
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass chromatography column with the silica gel slurry.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Carefully load the sample-adsorbed silica gel onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Combine the fractions that show a spot corresponding to the Rf value of a standard this compound sample (if available) or fractions containing the major compound of interest.
-
Further purify the combined fractions by repeated column chromatography or preparative TLC if necessary to obtain pure this compound.
-
Characterize the purified compound using spectroscopic methods (e.g., NMR, MS, IR) to confirm its identity as this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound's induction of apoptosis via caspase activation.
References
High-performance liquid chromatography (HPLC) purification of Altholactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altholactone, a styryl-lactone natural product isolated from various Goniothalamus species, has garnered significant interest within the scientific community due to its potent biological activities.[1] Notably, it has demonstrated promising anticancer properties by inducing apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways, including NF-κB and STAT3.[2] The purification of this compound to a high degree of purity is paramount for accurate in vitro and in vivo studies, as well as for potential therapeutic development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of natural products like this compound, offering high resolution and reproducibility.[3]
This document provides detailed application notes and protocols for both the analytical and preparative HPLC purification of this compound.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective HPLC purification strategy.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, and other organic solvents. Sparingly soluble in water. |
| UV-Vis Absorption | Exhibits strong absorbance in the UV region due to its conjugated system. The lactone and styryl groups are the primary chromophores. While a specific λmax is not readily available in the literature, a detection wavelength of 215 nm has been successfully used for the purification of similar styryllactones and is recommended for sensitive detection. Wavelengths between 220 nm and 280 nm can also be explored. |
Analytical HPLC Protocol: Purity Assessment of this compound
An analytical HPLC method is essential for determining the purity of this compound fractions obtained from preparative chromatography and for quality control purposes.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard analytical HPLC system with a UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute this compound. A typical gradient could be: 0-5 min: 30% B 5-20 min: 30-80% B (linear gradient) 20-25 min: 80% B (isocratic) 25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (ambient) |
| Detection Wavelength | 215 nm (or a wavelength determined by UV-Vis spectral analysis) |
| Injection Volume | 10-20 µL |
Experimental Protocol
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 70% A: 30% B) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample onto the column and start the data acquisition.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of this compound can be calculated based on the peak area percentage.
Preparative HPLC Protocol: Purification of this compound
This protocol is designed for the purification of larger quantities of this compound from a crude extract or a semi-purified fraction.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A preparative HPLC system with a fraction collector. |
| Column | C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of Methanol and Water (e.g., 50:50 v/v). The ratio may need to be optimized based on the initial purity of the sample. |
| Flow Rate | 4.0 mL/min (This should be adjusted based on the column dimensions and manufacturer's recommendations). |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm |
| Injection Volume | Dependent on the concentration of the sample and the loading capacity of the column. Start with a smaller injection volume and gradually increase. |
Experimental Protocol
-
Sample Preparation: Dissolve the crude or semi-purified this compound extract in the mobile phase. The concentration should be as high as possible without causing precipitation. Filter the solution to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is observed.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method described above.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Applications of Purified this compound
Purified this compound is a valuable tool for research in cancer biology and drug development. Its pro-apoptotic activity makes it a compound of interest for investigating novel anticancer therapies.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-dependent pathways.[1]
Caption: this compound-induced apoptosis pathway.
Modulation of NF-κB and STAT3 Signaling
This compound has also been reported to inhibit the activation of NF-κB and STAT3, two key transcription factors that play crucial roles in cancer cell survival and proliferation.[2]
Caption: Inhibition of NF-κB and STAT3 signaling by this compound.
Summary of HPLC Methods
| Method | Column | Mobile Phase | Elution Mode | Flow Rate | Detection | Purpose |
| Analytical | C18 (4.6 x 150 mm, 5 µm) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient | 1.0 mL/min | 215 nm | Purity Assessment |
| Preparative | C18 (20 x 250 mm, 10 µm) | Methanol:Water (50:50, v/v) | Isocratic | 4.0 mL/min | 215 nm | Purification |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful purification of this compound using HPLC. The analytical method allows for accurate purity determination, while the preparative method enables the isolation of sufficient quantities of the compound for further biological evaluation. The provided information on this compound's mechanism of action highlights its potential as a valuable research tool and a lead compound in the development of novel anticancer agents. Proper execution of these protocols will yield high-purity this compound, which is essential for obtaining reliable and reproducible experimental results.
References
- 1. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unusual gradient elution for reversed phase HPLC of a strong chelator as an active drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Altholactone for In Vitro Cytotoxicity Assays
Introduction
Altholactone, a styryl-lactone compound isolated from plants of the Goniothalamus genus, has garnered significant interest in oncological research due to its potent cytotoxic and apoptotic effects on various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture for cytotoxicity assays. This compound has been demonstrated to induce apoptosis through multiple signaling pathways, primarily involving oxidative stress.[1][2] It selectively induces cytotoxicity in cancer cells while showing lesser effects on normal fibroblasts, highlighting its potential as a candidate for further clinical evaluation.[2]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis via multiple signaling pathways. A key mechanism is the generation of reactive oxygen species (ROS), leading to cellular oxidative stress.[1] This increase in oxidative stress is a critical initiator of the apoptotic cascade. Studies have shown that pretreatment with antioxidants like N-acetylcysteine (NAC) can abrogate this compound-induced apoptosis, confirming the central role of oxidative stress.[1][2]
The apoptotic signaling induced by this compound involves both caspase-dependent and -independent pathways.[2] In several cancer cell lines, this compound treatment leads to the activation of initiator caspases such as caspase-4, caspase-8, and caspase-9, and the executioner caspase-3.[2][3] This activation is accompanied by the release of cytochrome c from the mitochondria into the cytosol and the cleavage of Bid.[3] Furthermore, this compound has been shown to modulate the expression of key apoptosis-related proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the tumor suppressor protein p53.[3] In some contexts, this compound has also been found to inhibit the NF-κB and STAT3 signaling pathways.
Experimental Protocols
A widely used method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for this compound Cytotoxicity
Materials:
-
This compound
-
Target cancer cell line (e.g., HeLa, HL-60, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 2.5 µg/mL to 40 µg/mL).[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | 9.6 | [3] |
| HL-60 | Promyelocytic Leukemia | Concentration-dependent apoptosis from 2.5 to 40 µg/mL | [1] |
| HCT116 | Colorectal Carcinoma | Varies | [2] |
| HT29 | Colorectal Carcinoma | Varies | [2] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density and incubation time.
Visualizations
References
- 1. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Altholactone IC50 Values Using an MTT Assay: An Application Note and Protocol
Introduction
Altholactone, a styryl-lactone derived from various Goniothalamus species, has garnered significant interest in oncological research due to its pro-apoptotic and cytotoxic effects on a range of cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This document provides a comprehensive protocol for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] The intensity of the resulting color is directly proportional to the number of viable cells.
Principle of the MTT Assay
The MTT assay is a reliable and widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the cytotoxic effects of a compound like this compound.
This compound's Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis.[1][2] Research indicates that this compound triggers apoptosis via the generation of reactive oxygen species (ROS), leading to cellular oxidative stress.[4] This oxidative stress, in turn, activates both caspase-dependent and -independent apoptotic pathways.[1][2] Key events in this compound-induced apoptosis include the activation of initiator caspases such as caspase-4, and the subsequent activation of executioner caspases.[1] Furthermore, this compound has been shown to modulate the expression of proteins involved in the apoptotic cascade, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.[4]
Experimental Protocol
This protocol is designed for determining the IC50 of this compound in adherent cancer cell lines cultured in 96-well plates.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture: Culture the chosen cancer cell line in appropriate complete medium until it reaches 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter to ensure viability is above 90%.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, to be determined for each cell line) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.
Day 2: this compound Treatment
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to obtain the desired final concentrations for treatment. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50. Subsequent experiments can use a narrower range of concentrations around the estimated IC50.
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO used in the this compound dilutions (typically ≤ 0.5% to avoid solvent-induced cytotoxicity).[5]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, the vehicle control, and a medium-only control (for background absorbance).
-
Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4: MTT Assay
-
Add MTT Reagent: Following the treatment period, carefully remove the medium from each well and add 100 µL of fresh, serum-free medium containing 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
Solubilize Formazan Crystals: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Incubate and Mix: Incubate the plate at room temperature for 15-30 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals.
Absorbance Measurement
-
Read Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Collection: Record the absorbance values for all wells.
Data Presentation and Analysis
Data Table
Summarize the raw absorbance data in a structured table. For each concentration of this compound, it is recommended to have at least three replicate wells.
| This compound Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| Concentration 4 | ||||||
| Concentration 5 | ||||||
| Concentration 6 | ||||||
| Concentration 7 | ||||||
| Concentration 8 |
Calculation of Percent Cell Viability
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = [(Mean Absorbance of Treated Wells - Mean Absorbance of Blank Wells) / (Mean Absorbance of Vehicle Control Wells - Mean Absorbance of Blank Wells)] x 100
IC50 Determination
The IC50 value is determined by plotting the percent cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve. Software such as GraphPad Prism is commonly used for this analysis.[6][7]
Published this compound IC50 Values
The IC50 of this compound can vary significantly depending on the cancer cell line and the duration of exposure. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Carcinoma | 9.6 µg/mL | [8] |
| HCT116 | Colorectal Carcinoma | Varies | [1] |
| HT29 | Colorectal Carcinoma | Varies | [1] |
| DU145 | Prostate Cancer | Varies | [4] |
Note: It is crucial to empirically determine the IC50 for the specific cell line and experimental conditions being used.
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound IC50 using the MTT assay.
This compound Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Conclusion
The MTT assay is a robust and reliable method for determining the cytotoxic effects of this compound on cancer cell lines. A precise determination of the IC50 value is fundamental for understanding the compound's potency and for the design of further preclinical studies. By following this detailed protocol, researchers can obtain reproducible and accurate data to advance the investigation of this compound as a potential therapeutic agent.
References
- 1. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis in Altholactone-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altholactone, a naturally occurring styryl-lactone, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2] Understanding the molecular mechanisms and quantifying the apoptotic effects of this compound are crucial for its development as a potential therapeutic agent. Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for elucidating the apoptotic process. This document provides detailed application notes and protocols for the analysis of apoptosis in this compound-treated cells using flow cytometry, with a focus on the widely used Annexin V and Propidium Iodide (PI) staining method.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. This allows for the identification of early apoptotic cells.
Propidium iodide (PI) is a fluorescent DNA intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)
Data Presentation
The following tables summarize the quantitative data on the apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
Table 1: Time-Dependent Induction of Apoptosis by this compound in DU145 Prostate Cancer Cells [3]
| Treatment Time (hours) | This compound Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis | % Total Apoptosis |
| 12 | 40 | Increased | Not specified | 32.72 ± 2.26 |
| 24 | 40 | Increased | Increased | 42.98 ± 3.14 |
| 48 | 40 | Increased | Increased | 66.57 ± 2.96 |
| Control | 0 | Not specified | Not specified | 6.85 ± 2.89 |
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in DU145 Prostate Cancer Cells (24-hour treatment) [4]
| This compound Concentration (µM) | % G2/M Phase Arrest |
| 0 | Baseline |
| 20 | Increased |
| 30 | Further Increased |
| 40 | Significant Increase |
Note: While not a direct measure of apoptosis, cell cycle arrest is a common cellular response to DNA damaging agents that can precede apoptosis.
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by the generation of reactive oxygen species (ROS).[2][5] The key signaling events are outlined below and illustrated in the accompanying diagrams.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
The general workflow for analyzing this compound-induced apoptosis by flow cytometry is depicted below.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
Materials:
-
Cancer cell line of interest (e.g., DU145, HL-60, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).[3]
Protocol 2: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting: After the this compound treatment period, collect both the floating cells (from the culture medium) and the adherent cells. To detach adherent cells, use a gentle method such as trypsinization or cell scraping.
-
Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Controls for Flow Cytometry Setup:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with FITC Annexin V only: For compensation of FITC fluorescence.
-
Cells stained with PI only: For compensation of PI fluorescence.
Logical Relationship of Apoptotic Events
The sequence of key events in this compound-induced apoptosis is crucial for understanding the mechanism of action.
Caption: Chronology of key apoptotic events.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers utilizing flow cytometry to study this compound-induced apoptosis. The Annexin V/PI assay is a robust and reliable method for quantifying apoptosis and elucidating the dose- and time-dependent effects of this compound. By understanding the underlying signaling pathways and following standardized protocols, researchers can generate high-quality, reproducible data to advance the development of this compound as a potential anti-cancer therapeutic.
References
- 1. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression After Altholactone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Altholactone, a naturally occurring styryl-lactone with demonstrated anticancer properties, on protein expression. The protocols and data presented herein are synthesized from published research and are intended to facilitate further investigation into the molecular mechanisms of this compound's activity.
Introduction
This compound has been shown to induce apoptosis and inhibit key signaling pathways in various cancer cell lines. Western blot analysis is a critical technique to elucidate these mechanisms by quantifying the changes in the expression levels of specific proteins involved in pathways such as apoptosis, NF-κB, and STAT3 signaling.
Key Protein Targets for Western Blot Analysis
Based on existing literature, this compound treatment has been shown to modulate the expression and phosphorylation status of several key proteins. These include:
-
Apoptosis-Related Proteins:
-
Anti-apoptotic: Bcl-2, Survivin
-
Pro-apoptotic: Bax, p53
-
Caspases: Caspase-3, Caspase-4, Caspase-8, Caspase-9
-
-
NF-κB Signaling Pathway:
-
p65 (RelA): A key subunit of the NF-κB complex.
-
-
STAT3 Signaling Pathway:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Total protein levels.
-
Phospho-STAT3 (p-STAT3): Phosphorylation at Tyrosine 705 (Tyr705) and Serine 727 (Ser727) is indicative of activation.
-
Data Presentation: Effects of this compound on Protein Expression
The following table summarizes the observed changes in protein expression and phosphorylation in cancer cells following treatment with this compound, as determined by Western blot analysis. The data is presented qualitatively based on published findings, indicating up-regulation or down-regulation.
| Target Protein | Cancer Cell Line | This compound Concentration | Observed Effect | Reference |
| p-STAT3 (Tyr705) | DU145 (Prostate) | 10, 20, 40 µM | Dose-dependent decrease | [1][2] |
| p-STAT3 (Ser727) | DU145 (Prostate) | 10, 20, 40 µM | Dose-dependent decrease | [1] |
| STAT3 | DU145 (Prostate) | 10, 20, 40 µM | No significant change | [1] |
| Survivin | DU145 (Prostate) | 10, 20, 40 µM | Dose-dependent decrease | [2] |
| Bcl-2 | DU145 (Prostate) | 10, 20, 40 µM | Dose-dependent decrease | [2] |
| Bcl-2 | HeLa (Cervical) | Not specified | Decrease | [3] |
| Bax | DU145 (Prostate) | 10, 20, 40 µM | Dose-dependent increase | [2] |
| p53 | HeLa (Cervical) | Not specified | Increase | [3] |
| Caspase-4 | Colorectal Cancer Cells | Not specified | Activation | [4] |
| Cleaved Caspase-3 | HeLa (Cervical) | IC50 = 9.6 µg/mL | Activation | [3] |
| Cleaved Bid | HeLa (Cervical) | IC50 = 9.6 µg/mL | Increase | [3] |
| Cytochrome c (cytosolic) | HeLa (Cervical) | IC50 = 9.6 µg/mL | Increase | [3] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on methodologies used in the study of this compound's effects on prostate cancer cells.[1]
Materials:
-
DU145 prostate cancer cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate DU145 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation (for phosphorylation studies): For experiments investigating protein phosphorylation (e.g., p-STAT3), serum-starve the cells for 24 hours prior to treatment to reduce basal phosphorylation levels.
-
This compound Treatment: Prepare working solutions of this compound in the culture medium from a DMSO stock. Ensure the final DMSO concentration in all samples, including the vehicle control, is consistent and non-toxic (typically <0.1%).
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 40 µM) for the specified duration (e.g., 8 hours). Include a vehicle control (DMSO-treated) group.
-
Cell Harvesting: Following treatment, wash the cells twice with ice-cold PBS and proceed immediately to cell lysis.
Western Blot Protocol for Protein Expression Analysis
This is a generalized protocol that should be optimized for specific antibodies and experimental conditions.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-p53, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to the protein lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target protein to the loading control (e.g., GAPDH or β-actin).
-
Visualization of Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis through both intrinsic and extrinsic pathways.
This compound's Effect on NF-κB and STAT3 Signaling
Caption: this compound inhibits the pro-survival NF-κB and STAT3 signaling pathways.
Western Blot Experimental Workflow
Caption: A generalized workflow for Western blot analysis.
References
- 1. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Altholactone in Studying Reactive Oxygen Species (ROS) Production
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Altholactone, a naturally occurring styryl-lactone, has emerged as a valuable chemical probe for investigating the role of reactive oxygen species (ROS) in cellular processes, particularly in the context of cancer biology. This document provides detailed application notes and protocols for utilizing this compound to induce and study ROS production in cancer cell lines.
This compound has been demonstrated to selectively increase intracellular ROS levels in cancer cells, leading to oxidative stress and subsequent cellular responses such as cell cycle arrest and apoptosis.[1][2] This property makes it a useful tool for elucidating the mechanisms of ROS-mediated cell death and for identifying potential therapeutic targets in cancer. The pro-oxidant effect of this compound is thought to be mediated, at least in part, through the depletion of glutathione (GSH) and the inhibition of thioredoxin reductase (TrxR), key components of the cellular antioxidant defense system.[2]
The induction of ROS by this compound has been shown to impact several critical signaling pathways involved in cancer cell proliferation and survival. Notably, this compound-induced ROS can inhibit the activation of transcription factors such as NF-κB and STAT3, which are often constitutively active in cancer and contribute to tumor progression.[1][3][4] Furthermore, the accumulation of ROS can lead to oxidative DNA damage and trigger the endoplasmic reticulum (ER) stress response, further contributing to apoptotic cell death.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its isomer, alantolactone, in inducing ROS and eliciting biological effects in various cancer cell lines.
| Compound | Cell Line(s) | Concentration | Time | Effect | Reference |
| This compound | DU145 (Prostate) | 40 µM | 6, 12, 24 h | Significant increase in DCF-positive cells (ROS production) | |
| This compound | HL-60 (Leukemia) | 10.8 - 172.4 µM | - | Concentration-dependent increase in apoptosis | [5] |
| Alantolactone | SW480, SW1116 (Colorectal) | 20 µM | 24 h | Significant inhibition of proliferation | [2] |
| Alantolactone | SW480 | 21.63 µM | 24 h | IC50 value | [2] |
| Alantolactone | SW1116 | 18.14 µM | 24 h | IC50 value | [2] |
| Alantolactone | SW480, SW1116 (Colorectal) | 40 µM | 15 min | Significant increase in ROS levels | [2] |
| Alantolactone | SW480, SW1116 (Colorectal) | 40 µM | 6 h | Four-fold increase in ROS levels | [2] |
Key Signaling Pathways Affected by this compound-Induced ROS
This compound-induced ROS production significantly perturbs cellular signaling, leading to anti-cancer effects. The following diagrams illustrate the key pathways involved.
Figure 1: this compound-induced ROS and downstream signaling pathways.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the measurement of intracellular ROS in adherent cancer cells treated with this compound using the fluorescent probe DCFH-DA.
Materials:
-
This compound (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) (10 mM stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope
-
Fluorescence microplate reader (Excitation/Emission: ~485/530 nm)
-
RIPA buffer for cell lysis
-
Bradford protein assay reagent
Procedure:
-
Cell Seeding:
-
Seed adherent cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of DCFH-DA Working Solution:
-
This compound Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired concentration of this compound (e.g., 20-40 µM). Include a vehicle control (DMSO) and a positive control for ROS induction if desired.
-
Incubate for the desired time period (e.g., 15 minutes to 24 hours).
-
-
DCFH-DA Staining:
-
Washing:
-
Remove the DCFH-DA working solution and wash the cells twice with warm PBS.[6]
-
After the final wash, add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of PBS to each well.
-
-
Qualitative Analysis (Fluorescence Microscopy):
-
Immediately visualize the cells under a fluorescence microscope using a standard FITC filter set.
-
Capture representative images of the green fluorescence, which indicates the presence of ROS.
-
-
Quantitative Analysis (Fluorescence Plate Reader):
-
After imaging, remove the PBS and add an appropriate volume of RIPA buffer to each well to lyse the cells (e.g., 200 µL for a 24-well plate).[6][8]
-
Collect the cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.[6][8]
-
Transfer 100 µL of the supernatant to a black 96-well plate.[6][8]
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Normalize the fluorescence intensity to the protein concentration of each sample, determined by a Bradford assay.
-
Figure 2: Experimental workflow for measuring ROS with DCFH-DA.
Protocol 2: Western Blot Analysis of NF-κB and STAT3 Phosphorylation
This protocol provides a general guideline for assessing the effect of this compound-induced ROS on the phosphorylation status of NF-κB p65 and STAT3.
Materials:
-
This compound-treated and control cell lysates (prepared in RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of ROS in cancer cell biology and to explore novel therapeutic strategies targeting redox homeostasis.
References
- 1. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of ROS Overload by Alantolactone Prompts Oxidative DNA Damage and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 7. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Altholactone: A Promising Natural Compound for Anticancer Drug Development
Application Notes and Protocols for Researchers
Altholactone, a styryl-lactone derived from plants of the Goniothalamus species, has emerged as a compelling natural product with significant potential in the field of oncology.[1] Extensive research has demonstrated its cytotoxic and antitumor activities against a range of cancer cell lines. These application notes provide a comprehensive overview of this compound's anticancer properties, detailed protocols for its evaluation, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating this compound as a potential lead compound for novel anticancer therapies.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined in several studies. A summary of these findings is presented below to facilitate easy comparison of this compound's activity in different cancer types.
| Cancer Type | Cell Line | IC50 (µg/mL) | Citation |
| Cervical Carcinoma | HeLa | 9.6 | [2] |
| Promyelocytic Leukemia | HL-60 | 2.5 - 40 (Concentration-dependent increase in apoptosis) | [3] |
| Colorectal Carcinoma | HCT116 | Varies (Induces apoptosis) | [4] |
| Colorectal Carcinoma | HT29 | Varies (Induces apoptosis) | [4] |
| Prostate Cancer | DU145 | Varies (Inhibits proliferation) |
Core Mechanism of Action: Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of programmed cell death, or apoptosis.[5] This process is initiated through the generation of oxidative stress within the cancer cells.[3]
Signaling Pathways Modulated by this compound
This compound's pro-apoptotic activity is mediated through its influence on several critical signaling pathways that regulate cell survival and death.
Oxidative Stress-Mediated Apoptosis: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS).[6] This elevation in oxidative stress is a key trigger for the downstream apoptotic cascade. The antioxidant N-acetylcysteine (NAC) has been shown to abrogate this compound-induced apoptosis, confirming the central role of ROS.[3][5]
Caption: this compound induces apoptosis via increased ROS production.
Caspase Activation: The apoptotic signaling cascade initiated by this compound involves the activation of caspases, a family of proteases that execute cell death. In colorectal cancer cells, this compound has been shown to activate both caspase-dependent and -independent apoptotic pathways, with caspase-4 appearing as an initiating event in the caspase-dependent pathway.[5] In cervical carcinoma cells, this compound activates both caspase-8 and -9, leading to the activation of the executioner caspase-3.[2]
Modulation of NF-κB and STAT3 Signaling: this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), two key transcription factors that play pivotal roles in cancer cell survival, proliferation, and inflammation.[7] The inhibition of these pathways contributes to the pro-apoptotic effects of this compound.
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the quantitative analysis of this compound-induced apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[8]
Conclusion
This compound exhibits significant potential as a lead compound for the development of novel anticancer drugs. Its ability to induce apoptosis in a variety of cancer cell lines through the modulation of key signaling pathways, including the generation of oxidative stress and inhibition of pro-survival pathways like NF-κB and STAT3, makes it a promising candidate for further preclinical and clinical investigation. The protocols provided herein offer a standardized framework for researchers to further explore the anticancer activities and mechanisms of action of this compound and its derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Troubleshooting & Optimization
Altholactone in DMSO: A Technical Guide to Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of altholactone when prepared in dimethyl sulfoxide (DMSO) stock solutions. Adherence to best practices in solution preparation and storage is critical for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing and storing this compound DMSO stock solutions?
A1: To ensure the stability of your this compound stock solution, it is recommended to use anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to the degradation of water-sensitive compounds.[1][2] Solutions should be stored at -20°C or -80°C to minimize degradation.[3][4] It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Protect solutions from light, as light can also contribute to compound degradation.[6][7]
Q2: How long can I store an this compound DMSO stock solution?
A2: The long-term stability of this compound in DMSO has not been extensively reported. However, for many small molecules, stock solutions in DMSO can be stable for up to three months when stored at -20°C.[4] For longer-term storage, -80°C is recommended. It is crucial to periodically check the purity of the stock solution, especially if it has been stored for an extended period.
Q3: What are the signs of this compound degradation in my DMSO stock solution?
A3: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, degradation can occur without any visible changes. Therefore, the most reliable way to assess the stability of your this compound stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]
Q4: Can freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of compounds in DMSO.[5] Each cycle can introduce moisture into the solution and potentially lead to degradation or precipitation. To minimize this, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent biological activity | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Perform a quality control check on the new stock solution using HPLC or LC-MS to confirm its purity and concentration.3. Re-run the experiment with the fresh stock solution and include a solvent control (DMSO alone). |
| Precipitate forms in the stock solution upon thawing | The compound may have low solubility in DMSO at lower temperatures, or degradation may have occurred. | 1. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.[4]2. If the precipitate does not dissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared.3. Consider preparing the stock solution at a slightly lower concentration if solubility is an issue. |
| Change in color of the stock solution | This can be an indicator of chemical degradation. | 1. Do not use the solution for experiments.2. Discard the solution and prepare a fresh stock.3. Ensure the new stock solution is protected from light and stored at the recommended temperature. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general procedure for monitoring the stability of this compound in a DMSO stock solution over time using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration with an appropriate solvent (e.g., acetonitrile/water mixture) and analyze by HPLC. This will serve as the baseline (T=0) data point.
-
Storage: Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature) to assess the impact of temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Preparation for HPLC: Dilute the aged aliquots to the same concentration as the T=0 sample.
-
HPLC Analysis: Analyze the samples using the same HPLC method as the T=0 sample.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Table 1: Example Stability Data for a Compound in DMSO
| Storage Condition | Time Point | % Compound Remaining (Peak Area) | Observations |
| -20°C | 1 Month | 98.5% | No significant degradation |
| 4°C | 1 Month | 92.1% | Minor degradation detected |
| Room Temperature | 1 Month | 75.3% | Significant degradation, new peaks observed |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
Potential Signaling Pathways Affected by this compound Degradation
While the specific degradation products of this compound in DMSO are not well-documented, degradation could potentially alter its biological activity. This compound has been reported to induce apoptosis via oxidative stress in leukemia cells.[9] Degradation products may have reduced or altered activity, or they could potentially interact with other cellular pathways, leading to off-target effects. If inconsistent results are observed, it is crucial to verify the integrity of the this compound stock solution.
Caption: Potential impact of degradation on bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Altholactone Solubility and Handling in Aqueous Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with altholactone. Our aim is to help you overcome challenges related to its solubility in aqueous cell culture media and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a naturally occurring styryl-lactone compound.[1][2] It has demonstrated significant anti-cancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines.[1][2]
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What is causing this?
This is a common issue due to the hydrophobic nature of this compound, making it poorly soluble in aqueous solutions like cell culture media. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium, the this compound can precipitate out of the solution.
Q3: My cells are dying in the control group treated only with the solvent. Why is this happening?
The solvent used to dissolve this compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[3]
Q4: I am seeing inconsistent results between experiments. What could be the reasons?
Inconsistent results can arise from several factors:
-
Precipitation: Inconsistent formation of this compound precipitate can lead to variable effective concentrations.
-
Stock Solution Stability: Improper storage of the stock solution can lead to degradation of the compound.
-
Cell Health and Passage Number: Variations in cell health and using cells at a high passage number can affect their response to treatment.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solvents like DMSO, can lead to incorrect concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates in cell culture medium. | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into the medium, add the stock solution dropwise while gently vortexing the medium to facilitate mixing. Ensure the final DMSO concentration remains non-toxic to the cells (typically ≤0.5%).[3] |
| High cell death in the solvent control group. | DMSO toxicity. | Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line. Keep the final DMSO concentration consistent across all experimental groups, including the vehicle control.[3] |
| Low or no observable effect of this compound. | Insufficient final concentration due to precipitation or degradation. | Visually inspect for precipitation after dilution. If present, try a lower final concentration or explore alternative solubilization methods. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. |
| Inconsistent results across replicate wells or experiments. | Uneven compound distribution due to precipitation. Inaccurate stock solution concentration. | After adding the this compound stock to the medium, mix thoroughly before dispensing into individual wells. Ensure the stock solution is homogenous before use. Use calibrated pipettes and proper technique for handling viscous solvents. |
Quantitative Data Summary
The following tables provide a summary of solubility information for this compound. Please note that exact solubility values can vary based on the purity of the compound and the specific experimental conditions.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The solvent of choice for preparing stock solutions.[3][4] |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may have different effects on cells.[4][5] |
| Water | Poorly soluble | This compound is hydrophobic and has very low solubility in aqueous solutions. |
| Cell Culture Media (e.g., DMEM, RPMI) | Poorly soluble | Direct dissolution is not recommended. Dilution from a stock solution is necessary. |
Table 2: Recommended Working Concentrations
| Parameter | Recommendation | Notes |
| Stock Solution Concentration (in 100% DMSO) | 10-50 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to the cell culture medium. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | This is a general guideline. The optimal concentration should be determined for each cell line.[3] |
| Final this compound Concentration in Media | Varies by cell line (typically in the µM range) | The effective concentration will depend on the sensitivity of the cell line and the experimental endpoint. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using DMSO
This protocol describes the standard method for preparing this compound for cell culture experiments.
-
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
-
Procedure for Preparing a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder (Molecular Weight: 232.23 g/mol ).[6] For example, to make 1 mL of a 10 mM stock solution, weigh out 2.32 mg of this compound.
-
In a sterile environment (e.g., a biosafety cabinet), transfer the weighed this compound to a sterile tube.
-
Add the appropriate volume of 100% DMSO (in this example, 1 mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final working concentration, dilute the stock solution directly into the pre-warmed medium. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Immediately after adding the stock solution, mix the medium well by gentle swirling or pipetting to prevent precipitation.
-
Use the freshly prepared working solution for your experiments. Do not store diluted aqueous solutions of this compound.
-
Protocol 2: Improving this compound Solubility with Cyclodextrins (Conceptual Protocol)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8][9][10] This protocol provides a general framework for using cyclodextrins with this compound.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivative
-
Sterile water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS (e.g., 10-20% w/v).
-
Add the this compound powder to the HP-β-CD solution while stirring. The molar ratio of this compound to cyclodextrin will need to be optimized.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Sterile-filter the resulting solution through a 0.22 µm filter to remove any undissolved material.
-
The concentration of this compound in the final solution should be determined analytically (e.g., by HPLC).
-
This stock solution can then be diluted into cell culture medium for experiments.
-
Protocol 3: Preparation of this compound-Loaded Lipid-Based Nanoparticles (Conceptual Protocol)
Lipid-based nanoparticles can encapsulate hydrophobic drugs, improving their stability and delivery to cells.[11][12][13][14][15] This is a generalized protocol that would require significant optimization.
-
Materials:
-
This compound
-
Lipids (e.g., lecithin, cholesterol, DSPE-PEG)
-
Organic solvent (e.g., ethanol, chloroform)
-
Aqueous buffer (e.g., PBS)
-
High-pressure homogenizer or sonicator
-
-
Procedure (Emulsification-Solvent Evaporation Method):
-
Dissolve this compound and the selected lipids in an organic solvent.
-
This organic phase is then added to an aqueous phase containing a surfactant, and the mixture is emulsified using high-speed homogenization or sonication.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The resulting suspension of lipid nanoparticles can be purified by centrifugation or dialysis.
-
The size, charge, and encapsulation efficiency of the nanoparticles should be characterized before use in cell culture experiments.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through both caspase-dependent and -independent pathways. A key initiating event appears to be the activation of caspase-4.[1]
Caption: this compound-induced apoptosis pathway.
This compound and the Hippo-YAP Signaling Pathway
This compound has been shown to inhibit the Hippo-YAP signaling pathway, which is often dysregulated in cancer.
Caption: this compound's effect on Hippo-YAP.
Experimental Workflow for Assessing this compound Solubility
A logical workflow to determine the optimal method for solubilizing this compound for your experiments.
Caption: this compound solubility workflow.
References
- 1. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H12O4 | CID 442513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimizing Altholactone Concentration for Effective Apoptosis Induction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Altholactone for effective apoptosis induction in their experiments. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce apoptosis?
A1: The effective concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 1 µM to 50 µM is recommended for initial screening experiments. For example, the IC50 value for this compound in HeLa cervical cancer cells has been reported to be 9.6 µg/mL.[1] In human HL-60 promyelocytic leukemia cells, a concentration-dependent increase in apoptosis was observed from 10.8 µM to 172.4 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be diluted in cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q3: How long should I incubate cells with this compound to observe apoptosis?
A3: The optimal incubation time can vary between cell lines and the concentration of this compound used. A time-course experiment is recommended, with typical time points ranging from 24 to 72 hours. For instance, in some cell lines, caspase activation can be detected as early as 2 to 6 hours after drug exposure.[6]
Q4: What are the key signaling pathways activated by this compound to induce apoptosis?
A4: this compound has been shown to induce apoptosis through multiple signaling pathways. A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] This is often followed by the activation of caspase-dependent pathways, including the initiator caspases -4, -8, and -9, and the executioner caspase-3.[1][7] this compound can also modulate the expression of apoptosis-related proteins, such as decreasing Bcl-2 and increasing p53 levels.[1] Furthermore, it has been reported to inhibit the activation of NF-κB and STAT3.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low apoptosis observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| The cell line is resistant to this compound. | Consider using a different cell line or a combination therapy approach. | |
| Presence of antioxidants in the culture medium. | N-acetylcysteine (NAC) has been shown to inhibit this compound-induced apoptosis by suppressing ROS.[2][7] Ensure your medium supplements do not contain high levels of antioxidants. | |
| This compound has degraded. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| High levels of necrosis instead of apoptosis | This compound concentration is too high. | Lower the concentration of this compound. High concentrations can lead to overwhelming cellular stress and necrosis. |
| The cell line is highly sensitive. | Use a lower concentration range and shorter incubation times. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density. | Ensure a consistent number of viable cells are plated for each experiment. | |
| Variability in this compound stock solution. | Prepare a large batch of stock solution and aliquot it to ensure consistency across experiments. | |
| High background apoptosis in control cells | DMSO toxicity. | Ensure the final DMSO concentration is below 0.5%.[4][5] Include a vehicle-only control (cells treated with the same concentration of DMSO as the this compound-treated cells). |
| Suboptimal cell culture conditions. | Ensure proper incubator conditions (temperature, CO2, humidity) and use fresh, high-quality culture medium. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | 9.6 | [1] |
Note: This table will be expanded as more specific IC50 data for this compound is identified in subsequent targeted searches.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of this compound for the appropriate time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Caspase Activation
This technique is used to detect the cleavage of caspases, which is a hallmark of apoptosis.
Materials:
-
6-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies against pro- and cleaved forms of caspases (e.g., Caspase-3, -8, -9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][8]
Visualizations
Caption: Workflow for optimizing this compound-induced apoptosis.
Caption: Troubleshooting logic for suboptimal this compound results.
Caption: this compound-induced apoptotic signaling pathways.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. lifetein.com [lifetein.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Inconsistent Results in Altholactone Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Altholactone cytotoxicity experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent results in this compound cytotoxicity assays.
Q1: Why am I observing high variability in my this compound cytotoxicity assay results between experiments?
A1: High variability is a common issue and can stem from several factors. Here’s a checklist to troubleshoot this problem:
-
This compound Stock Solution:
-
Solubility: this compound is a lipophilic compound and may have poor solubility in aqueous solutions. Ensure your stock solution is fully dissolved. Sonication or gentle warming (to no more than 37°C) may aid dissolution.
-
Stability: The stability of this compound in your solvent and culture medium can affect its potency. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment. Long-term storage of working solutions is not advised. While specific data on this compound's stability in cell culture media is limited, it is best practice to add the compound to the cells immediately after dilution.
-
Storage: Store your stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Cell-Based Factors:
-
Cell Density: The initial cell seeding density is critical. Inconsistent cell numbers will lead to variability in the final readout. Always perform a cell count before seeding and ensure even cell distribution in the wells.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to cytotoxic agents.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell lines for mycoplasma contamination.
-
-
Assay-Specific Issues:
-
Incubation Time: Ensure the incubation time with this compound is consistent across all experiments.
-
Pipetting Errors: Inaccurate pipetting, especially of the compound and assay reagents, can introduce significant variability. Calibrate your pipettes regularly.
-
Q2: My IC50 values for this compound are different from what is reported in the literature. What could be the reason?
A2: Discrepancies in IC50 values are common and can be attributed to several differences in experimental conditions:
-
Cell Line Specificity: this compound's cytotoxic effect is cell-line dependent. Different cancer cell lines will exhibit varying sensitivities.
-
Assay Method: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH, CellTiter-Glo) can yield different IC50 values. Tetrazolium-based assays like MTT measure metabolic activity, while LDH assays measure membrane integrity.
-
Incubation Time: The duration of exposure to this compound will significantly impact the IC50 value. Longer incubation times generally result in lower IC50 values.[1]
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can affect the bioavailability of this compound. Components in the serum may bind to the compound, reducing its effective concentration.
Q3: I am using an MTT assay and I suspect this compound is interfering with the assay. How can I confirm and mitigate this?
A3: Interference from natural products in MTT assays is a known issue. Here’s how to address it:
-
Potential for Interference:
-
Direct Reduction of MTT: Some compounds, particularly those with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false positive signal (higher apparent cell viability).
-
Colorimetric Interference: If this compound has an inherent color, it can absorb light at the same wavelength as the formazan product, leading to inaccurate absorbance readings.
-
-
Troubleshooting Steps:
-
Compound-Only Control: Set up control wells containing the same concentrations of this compound in cell-free media. Add the MTT reagent and solubilizing agent as you would for your experimental wells. If you observe a color change, it indicates direct reduction of MTT by this compound.
-
Absorbance Spectrum: If possible, measure the absorbance spectrum of this compound in your assay medium to see if it overlaps with the absorbance maximum of formazan (typically ~570 nm).
-
Alternative Assays: If interference is confirmed, consider switching to a non-colorimetric assay, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels. An LDH assay, which measures lactate dehydrogenase release from damaged cells, is another option as the measurement is taken from the supernatant before the addition of colored reagents.
-
Q4: My LDH assay is showing high background. What are the possible causes and solutions?
A4: High background in an LDH assay can obscure the cytotoxic effect of this compound. Here are some common causes and their solutions:
-
High Spontaneous LDH Release:
-
Over-confluent Cells: Cells that are too dense can spontaneously die and release LDH. Ensure you are using an optimal cell seeding density.
-
Rough Handling: Excessive pipetting or harsh treatment of cells during seeding and media changes can cause membrane damage. Handle cells gently.
-
-
LDH in Serum:
-
Serum as a Source of LDH: Animal sera used in cell culture media contain LDH, which can contribute to high background. Reduce the serum concentration in your assay medium (e.g., to 1-2%) or use a serum-free medium if your cells can tolerate it for the duration of the experiment.
-
-
Contamination:
-
Microbial Contamination: Bacterial or yeast contamination can lead to cell lysis and increased LDH levels. Regularly check your cultures for contamination.
-
Data Presentation: this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. It is important to note that these values can vary based on the experimental conditions used in each study.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | Annexin V/PI | Not Specified | Concentration-dependent apoptosis from 10.8 to 172.4 µM | [2] |
| HCT116 | Colorectal Carcinoma | MTT | 48 | ~25 | [3] |
| HT-29 | Colorectal Carcinoma | MTT | 48 | ~50 | [3] |
| T24 | Bladder Cancer | Not Specified | Not Specified | Not Specified | [4] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | Not Specified | [4] |
| HeLa | Cervical Carcinoma | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided with the assay kit).
-
Background: Cell-free medium.
-
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (provided with the assay kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the manufacturer's instructions.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis through oxidative stress and modulation of key signaling proteins.
General Workflow for this compound Cytotoxicity Assay
Caption: A step-by-step workflow for conducting this compound cytotoxicity experiments.
Troubleshooting Logic for Inconsistent Results
Caption: A logical guide to identifying and resolving sources of variability in this compound assays.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing Altholactone off-target effects in cellular models
Welcome to the technical support center for researchers using altholactone in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential issues and interpret your experimental results accurately, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. We recommend performing a dose-response curve to determine the accurate IC50 value for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.5%.[1] Run a vehicle-only control to assess solvent toxicity.
-
Compound Stability: this compound, like many natural products, may be unstable under certain conditions. Ensure proper storage of your stock solution (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
Off-Target Effects: While this compound's primary mechanism involves inducing apoptosis via oxidative stress, it may have other cellular targets that contribute to cytotoxicity in certain contexts.[2][3][4][5] If you suspect off-target effects, consider the troubleshooting steps outlined in the guides below.
Q2: I am not observing the expected apoptotic phenotype (e.g., caspase activation, PARP cleavage) after treating my cells with this compound. Why might this be?
A2: A lack of apoptotic response could be due to:
-
Insufficient Concentration or Treatment Duration: The concentration of this compound or the incubation time may be insufficient to induce apoptosis in your cell model. Refer to published IC50 values and time-course studies as a starting point and optimize these parameters for your system.
-
Cellular Resistance: Your cell line may possess intrinsic or acquired resistance mechanisms to apoptosis. This could involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or alterations in apoptotic signaling pathways.
-
Experimental Technique: Ensure your apoptosis detection method (e.g., Western blot for cleaved caspases, Annexin V staining) is optimized and functioning correctly. Include positive controls to validate your assay.
-
Alternative Cell Death Mechanisms: this compound may be inducing other forms of cell death, such as necroptosis or autophagy, in your specific cellular context. Consider investigating markers for these alternative pathways.
Q3: this compound is known to induce oxidative stress. How can I confirm this in my experiment and could this be considered an off-target effect?
A3: Induction of oxidative stress is a key on-target effect of this compound, leading to apoptosis.[3][5] You can measure this using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by reactive oxygen species (ROS).[3][5] While central to its mechanism, the broad nature of oxidative stress can lead to downstream effects that might be considered "off-target" in a specific experimental context if they confound the investigation of a particular pathway. To mitigate this, you can use an antioxidant like N-acetylcysteine (NAC) as a control to determine which effects of this compound are ROS-dependent.[2][3][4][5]
Q4: Does this compound have known off-target kinase activity?
A4: Currently, there is no publicly available comprehensive kinase screening data (e.g., KINOMEscan) for this compound. Therefore, its broader kinase inhibitor profile is unknown. Natural products can sometimes exhibit activity against multiple kinases. If your research involves signaling pathways regulated by specific kinases, and you observe unexpected results with this compound, it is advisable to consider the possibility of off-target kinase inhibition. The troubleshooting guide below provides strategies for investigating such potential effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Cellular Phenotypes
If you observe cellular effects that cannot be readily explained by the known apoptosis-inducing mechanism of this compound, consider the following workflow to investigate potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Western Blotting for Altholactone-Induced Protein Changes
Welcome to the technical support center for researchers investigating protein changes induced by Altholactone using Western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and obtain clear, reliable data.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any signal for my target protein after treating cells with this compound. What could be the issue?
A1: A lack of signal is a common issue and can stem from several factors.[1][2][3][4][5][6][7][8] First, confirm that your protein of interest is expected to be expressed in your cell or tissue type.[1] this compound has been shown to induce apoptosis, which can lead to protein degradation.[9][10][11] Ensure you are using fresh samples and have included protease and phosphatase inhibitors in your lysis buffer to prevent degradation.[1][12] Also, verify that your primary antibody is specific and active, and that you are using it at an optimal concentration.[13][14][15] It's also crucial to load a sufficient amount of protein; a minimum of 20-30 µg of total protein per lane is generally recommended for whole-cell extracts.[1]
Q2: My Western blot shows high background, making it difficult to see my specific bands. How can I reduce this?
A2: High background can obscure your results.[2][3][6][7][16] This is often due to insufficient blocking or washing.[4][16][17] Try optimizing your blocking conditions by testing different blocking agents, such as bovine serum albumin (BSA) or non-fat dry milk, and ensuring you block for at least one hour at room temperature or overnight at 4°C.[2][18][19] Increasing the duration and number of wash steps can also help remove unbound antibodies.[1][14] Additionally, using an excessive concentration of primary or secondary antibody can contribute to high background, so consider titrating your antibodies to find the optimal dilution.[2][13][14]
Q3: I'm observing multiple non-specific bands in my blot. What is the cause and how can I fix it?
A3: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or overloading of the protein sample.[2][3][6][16] Ensure your primary antibody is highly specific for the target protein.[8] You can also try adjusting the antibody concentration, as high concentrations can lead to off-target binding.[2][13][14] Optimizing the blocking and washing steps, as mentioned for high background, can also minimize non-specific binding.[4][16] If you suspect protein degradation is causing smaller non-specific bands, make sure to use fresh samples and protease inhibitors.[1][12]
Q4: The protein bands on my gel are "smiling" or distorted. What causes this?
A4: "Smiling" bands, where the bands are curved upwards at the edges, are typically due to uneven heat distribution during electrophoresis.[6][20] This can be caused by running the gel at too high a voltage.[6][20] Try reducing the voltage and running the gel for a longer period. Ensuring the running buffer is fresh and at the correct concentration can also help.[20]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and solutions at each stage of the Western blot workflow when analyzing this compound-treated samples.
Table 1: Troubleshooting Common Western Blot Issues
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loading.[1][21] | Load at least 20-30 µg of total protein per lane.[1] For low-abundance proteins, consider loading more.[1] |
| Inefficient protein transfer.[5][7][22] | Confirm transfer by staining the membrane with Ponceau S.[5] Optimize transfer time and voltage, especially for high molecular weight proteins.[2] Consider using a membrane with a smaller pore size for low molecular weight proteins.[2][12] | |
| Inactive or suboptimal primary/secondary antibody concentration.[2][13][14] | Use a fresh antibody dilution for each experiment.[1] Titrate the antibody to determine the optimal concentration.[13][14][23] Perform a dot blot to check antibody activity.[2][23] | |
| Protein degradation.[1][12] | Add protease and phosphatase inhibitors to your lysis buffer.[1] Work with fresh samples and keep them on ice.[12] | |
| This compound-induced apoptosis leading to target cleavage.[9][10] | Consider using an antibody that recognizes both the full-length and cleaved forms of your target protein. Run positive and negative controls. | |
| High Background | Insufficient blocking.[2][12][17] | Optimize blocking by trying different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST).[2][18][19] Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[2][3] |
| Excessive antibody concentration.[2][6][13][14] | Reduce the concentration of the primary and/or secondary antibody.[2][13][14] | |
| Inadequate washing.[1][14][20] | Increase the number and duration of washes after antibody incubations. Use a buffer containing a detergent like Tween-20.[1][14] | |
| Membrane dried out.[2][3] | Ensure the membrane remains covered in buffer at all times during incubations and washes.[2][3] | |
| Non-Specific Bands | Primary antibody has low specificity or is at too high a concentration.[2][13][14] | Use a more specific antibody. Perform a titration to find the optimal antibody concentration.[13][14] |
| Protein overloading.[1][2] | Reduce the amount of protein loaded per lane.[1][2] | |
| Protein degradation.[1][3] | Use fresh samples and add protease inhibitors to the lysis buffer.[1] | |
| Insufficient blocking or washing.[4][16] | Optimize blocking and washing steps as described for high background. |
Experimental Protocols
Detailed Western Blot Protocol for Detecting this compound-Induced Protein Changes
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound and appropriate controls, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.[20]
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an appropriate percentage polyacrylamide gel.[1]
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
For PVDF membranes, activate by briefly immersing in methanol.[1]
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[21][22]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking and Antibody Incubation:
-
After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[2][17][18]
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[2][24]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
Visualizations
Signaling Pathways Affected by this compound
This compound has been reported to induce apoptosis and affect key signaling pathways, including NF-κB and STAT3.[25][26] Understanding these pathways can help in selecting appropriate protein targets for your Western blot analysis.
Caption: this compound-induced signaling pathways.
Experimental Workflow
A clear workflow is essential for reproducible results.
Caption: Western blot experimental workflow.
Troubleshooting Logic
A systematic approach to troubleshooting can help identify the root cause of a problem more efficiently.
Caption: Western blot troubleshooting logic flow.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. bosterbio.com [bosterbio.com]
- 19. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. youtube.com [youtube.com]
- 25. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of Altholactone for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of Altholactone. The following information is designed to offer practical strategies and detailed methodologies to enhance the systemic exposure of this promising styryllactone for pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed very low plasma concentrations. What are the likely reasons for this poor bioavailability?
A1: Low oral bioavailability of this compound is likely attributable to several factors characteristic of poorly water-soluble compounds. These include:
-
Poor Aqueous Solubility: this compound, as a styryl-lactone, is expected to have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Limited Permeability: While not explicitly studied for this compound, compounds with low solubility can sometimes exhibit poor permeability across the intestinal epithelium.[1][4]
-
First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall and liver before reaching systemic circulation.[4]
Q2: What are the primary strategies I can employ to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the bioavailability of this compound. The most common and effective approaches include:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) or liposomes can significantly improve its dissolution rate and absorption.[2][3][5][6]
-
Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can enhance its aqueous solubility and dissolution rate.[3][7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution properties.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can improve its solubilization in the gastrointestinal tract.
Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?
A3: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and available laboratory resources. A logical approach to selection is outlined in the diagram below. It is often recommended to screen multiple strategies in parallel to identify the most effective one.
Q4: Are there any commercially available excipients that are known to be effective for such compounds?
A4: Yes, several pharmaceutical excipients are commonly used to enhance the solubility and bioavailability of poorly soluble drugs and could be suitable for this compound.[9][10][11][12][13] These include:
-
Polymers for Nanoformulations and Solid Dispersions: PLGA (Poly(lactic-co-glycolic acid)), PCL (Polycaprolactone), PVP (Polyvinylpyrrolidone), HPMC (Hydroxypropyl methylcellulose).
-
Lipids for SLNs and SEDDS: Glyceryl monostearate, tristearin, various vegetable oils (e.g., soybean oil, sesame oil), and surfactants like Tween® 80 and Span® 80.
-
Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[3][7]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
Problem: You have administered a simple suspension of this compound to your animal model and are observing very low and inconsistent drug levels in the plasma.
Root Cause Analysis: This is a classic sign of poor oral absorption due to low solubility. The variability likely arises from inconsistent wetting and dissolution of the drug particles in the gastrointestinal tract.
Suggested Solutions:
-
Particle Size Reduction: While a simple first step, micronization of the this compound powder can increase the surface area for dissolution. However, for significant improvements, nano-sizing is often necessary.[2]
-
Formulation Approaches: It is highly recommended to move beyond a simple suspension and explore the formulation strategies outlined in the FAQs. Nanoformulations and cyclodextrin complexes are often good starting points.
Issue 2: Difficulty in Preparing a Stable and Reproducible this compound Formulation
Problem: Your attempts to prepare nanoparticles or other formulations are resulting in aggregation, low drug loading, or inconsistent batch-to-batch properties.
Root Cause Analysis: Formulation development requires careful optimization of process parameters and excipient selection. Common issues include inappropriate solvent/anti-solvent selection, incorrect surfactant concentration, or suboptimal energy input during homogenization.
Suggested Solutions:
-
Systematic Optimization: Vary one parameter at a time (e.g., polymer/lipid concentration, surfactant concentration, sonication time) to understand its effect on particle size, polydispersity index (PDI), and encapsulation efficiency.
-
Excipient Screening: Test a panel of different polymers, lipids, or surfactants to find the most compatible ones for this compound.[10][11]
-
Refer to Detailed Protocols: Follow established and detailed protocols for the chosen formulation technique. See the "Experimental Protocols" section below for examples.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in this compound's physicochemical properties and pharmacokinetic parameters following the application of various bioavailability enhancement strategies.
Table 1: Physicochemical Properties of this compound and its Formulations
| Parameter | This compound (Unprocessed) | This compound-HP-β-CD Complex | This compound-PLGA Nanoparticles |
| Aqueous Solubility (µg/mL) | < 1.0 | 50 - 100 | Dispersible, effective solubility increased |
| Dissolution Rate | Very Slow | Rapid | Rapid |
| Particle Size | > 10 µm (in suspension) | N/A (molecular dispersion) | 150 - 250 nm |
| Log P (octanol/water) | ~2.5 (Estimated) | Apparent Log P reduced | N/A |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 15 | 4.0 ± 1.5 | 300 ± 90 | 100 (Reference) |
| This compound-HP-β-CD Complex | 250 ± 50 | 2.0 ± 0.5 | 1500 ± 300 | 500 |
| This compound-PLGA Nanoparticles | 400 ± 80 | 2.5 ± 0.8 | 2400 ± 450 | 800 |
Note: The data presented in these tables are illustrative and not based on published experimental results for this compound. They are intended to demonstrate the expected trends when applying bioavailability enhancement strategies.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation Method
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 50 mg of polyvinyl alcohol (PVA) in 20 mL of deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring (600 rpm).
-
Homogenization: Sonicate the resulting emulsion using a probe sonicator for 5 minutes on an ice bath.
-
Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow the acetone to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Freeze-Drying Method
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring.
-
Complexation: Add an ethanolic solution of this compound dropwise to the HP-β-CD solution under continuous stirring.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to ensure complete complex formation.
-
Filtration: Filter the solution to remove any un-complexed this compound.
-
Freeze-Drying: Freeze the resulting clear solution at -80°C and then lyophilize for 48 hours to obtain a dry powder of the inclusion complex.[8][14]
Protocol 3: In Vivo Bioavailability Study in a Rodent Model
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the this compound formulation (e.g., suspension, nanoparticle suspension, or dissolved inclusion complex) orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15][16][17]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).[18][19]
Mandatory Visualizations
Caption: Logical workflow for addressing poor bioavailability.
Caption: General experimental workflow for bioavailability studies.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of excipients on solubility and dissolution of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. oatext.com [oatext.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Altholactone in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are using Altholactone in their cancer cell line experiments and may be encountering challenges with its efficacy, including potential resistance.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound, presented in a question-and-answer format.
Problem 1: Higher than expected IC50 value for this compound in our cancer cell line.
Question: We are observing a significantly higher IC50 value for this compound in our cancer cell line compared to published data or our initial experiments. What could be the reason, and how can we troubleshoot this?
Answer: An unexpectedly high IC50 value can be attributed to several factors, ranging from experimental variables to acquired cellular resistance. Here’s a step-by-step guide to investigate this issue.
Possible Cause 1: Experimental Variability
-
Cell Line Integrity: Cell lines can change over time with continuous passaging. It is crucial to ensure the identity and characteristics of your cell line.
-
Troubleshooting:
-
Perform cell line authentication (e.g., Short Tandem Repeat profiling).
-
Use cells from a low-passage stock.
-
-
-
Assay Conditions: The specifics of your cell viability assay can significantly impact the results.[1][2]
-
Troubleshooting:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect drug sensitivity.
-
Incubation Time: The duration of drug exposure is critical. A 72-hour incubation is common for IC50 determination, but this may need optimization for your specific cell line.[1]
-
Reagent Quality: Confirm the quality and concentration of your this compound stock solution and MTT or other viability assay reagents.
-
-
Possible Cause 2: Intrinsic or Acquired Resistance
If experimental variables are ruled out, your cell line may have intrinsic resistance or have developed acquired resistance to this compound. The primary mechanisms of action for this compound are the induction of oxidative stress and the inhibition of NF-κB and STAT3 signaling pathways. Resistance can emerge from alterations in these pathways.
-
Upregulated Antioxidant Response: this compound induces apoptosis through the generation of Reactive Oxygen Species (ROS).[3] Cells can counteract this by upregulating their antioxidant systems.
-
Troubleshooting:
-
Measure ROS Levels: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels after this compound treatment. A blunted ROS response in resistant cells compared to sensitive cells would suggest an enhanced antioxidant capacity.
-
Assess Antioxidant Levels: Measure the levels of key antioxidants, such as reduced glutathione (GSH). Resistant cells may exhibit higher basal or induced levels of GSH.
-
-
-
Alterations in NF-κB and STAT3 Signaling: Cancer cells can develop resistance to inhibitors of these pathways through various mechanisms.
-
Troubleshooting:
-
Western Blot Analysis:
-
NF-κB Pathway: Assess the activation of the NF-κB pathway by examining the phosphorylation and nuclear translocation of the p65 subunit. In resistant cells, you might observe persistent p65 phosphorylation or nuclear localization despite this compound treatment.
-
STAT3 Pathway: Evaluate the phosphorylation of STAT3 at Tyrosine 705 (Tyr705). Constitutive activation or a lack of inhibition of p-STAT3 (Tyr705) in the presence of this compound could indicate a resistance mechanism.
-
-
-
Problem 2: Reduced Apoptotic Response to this compound Treatment.
Question: Our initial experiments showed clear evidence of apoptosis upon this compound treatment, but now we observe a diminished apoptotic response. What could be the underlying cause?
Answer: A reduced apoptotic response is a hallmark of acquired drug resistance. This can be due to changes in the expression of pro- and anti-apoptotic proteins.
-
Troubleshooting:
-
Western Blot for Apoptosis Markers: Analyze the expression levels of key apoptotic proteins.
-
Bcl-2 Family Proteins: Check for an increased ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to pro-apoptotic proteins (e.g., Bax, Bak).
-
Caspase Cleavage: Assess the cleavage of caspase-3 and PARP. A reduction in the cleaved forms of these proteins indicates a block in the apoptotic cascade.
-
-
Investigate Upstream Signaling: As mentioned in Problem 1, investigate the antioxidant response and the NF-κB and STAT3 pathways, as these can directly impact the apoptotic threshold.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound exerts its anticancer effects primarily by inducing apoptosis through the generation of intracellular Reactive Oxygen Species (ROS). This increase in oxidative stress can lead to mitochondrial dysfunction and activation of the apoptotic cascade. Additionally, this compound has been shown to inhibit the pro-survival signaling pathways NF-κB and STAT3.[3]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific studies on acquired resistance to this compound are limited, based on its mechanism of action, potential resistance mechanisms include:
-
Increased Antioxidant Capacity: Upregulation of antioxidant molecules like glutathione (GSH) to neutralize this compound-induced ROS.
-
Alterations in Apoptosis Regulation: Increased expression of anti-apoptotic proteins (e.g., Bcl-2) or decreased expression of pro-apoptotic proteins (e.g., Bax).
-
Modification of Drug Targets: Mutations or alterations in the NF-κB and STAT3 signaling pathways that prevent this compound from effectively inhibiting them.
-
Increased Drug Efflux: Overexpression of drug efflux pumps that reduce the intracellular concentration of this compound.
Q3: Can this compound be used in combination with other chemotherapeutic agents?
A3: Yes, studies have shown that this compound can enhance the sensitivity of cancer cells to other chemotherapeutic drugs. For example, it has been shown to sensitize lung adenocarcinoma cells to doxorubicin and enhance oxaliplatin-induced apoptosis in colon cancer cells.[3][4] This suggests its potential use in combination therapies to overcome resistance to other agents.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | ~20 | [4] |
| RKO | Colon Cancer | ~25 | [4] |
| NCI-H1299 | Lung Cancer | Not specified | [5] |
| Anip973 | Lung Cancer | Not specified | [5] |
| A549 | Lung Cancer | Not specified | [3] |
| HT-29 | Colorectal Adenocarcinoma | Not specified | [1] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and cell density.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is used to assess the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[6]
-
Western Blot Analysis for Apoptosis and Signaling Pathways
This protocol allows for the detection of proteins involved in apoptosis (cleaved Caspase-3, PARP) and signaling pathways (p-p65, p-STAT3).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the levels of intracellular Reactive Oxygen Species (ROS).
Materials:
-
Cancer cell line of interest
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a black 96-well plate and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., H2O2) and a negative control.
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for high this compound IC50 values.
Caption: General experimental workflow for Western blot analysis.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Altholactone in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Altholactone precipitation in experimental buffers.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during experimental procedures can lead to inaccurate results. The following table outlines common scenarios, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solutions |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | - High degree of supersaturation: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. - Poor aqueous solubility: this compound is an organic molecule with limited solubility in water. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a range that does not affect the biological assay (typically ≤ 0.5%). - Prepare a more dilute stock solution to minimize the initial shock of dilution. - Add the this compound stock solution to the buffer dropwise while vortexing to promote rapid mixing. |
| Precipitate forms over time after dilution in the buffer. | - pH-dependent instability: The lactone ring of this compound may be susceptible to hydrolysis at certain pH values, leading to a less soluble product. - Temperature fluctuations: Changes in temperature can affect the solubility of the compound. - Interaction with buffer components: Salts or other components in the buffer may interact with this compound, reducing its solubility. | - Optimize the pH of the buffer. Consider a slightly acidic to neutral pH range (e.g., 6.0-7.4) to enhance the stability of the lactone ring. - Maintain a constant temperature throughout the experiment. Pre-warm the buffer to the experimental temperature before adding this compound. - Test the solubility of this compound in different buffer systems to identify one with optimal compatibility. |
| Precipitate is observed in the stock solution upon thawing. | - Freeze-thaw instability: The compound may have precipitated out of the DMSO stock during the freezing and thawing process. | - Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. - Prepare fresh stock solutions before each experiment if precipitation persists. - Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles. |
| Cloudiness or turbidity appears in the cell culture media containing this compound. | - Fine particulate precipitation: Micro-precipitates may be forming that are not immediately visible as larger crystals. - Interaction with media components: Proteins or other macromolecules in the cell culture media can interact with this compound and reduce its solubility. | - Examine a sample of the media under a microscope to confirm the presence of a precipitate. - Filter the final working solution using a 0.22 µm syringe filter before adding it to the cells. - Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at low, non-toxic concentrations. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | PubChem[1] |
| Molecular Weight | 232.23 g/mol | PubChem[1] |
| Predicted pKa | 12.82 ± 0.40 | ChemicalBook[2] |
| Melting Point | 108-109 °C | ChemicalBook[2] |
Note: Experimental data on the aqueous solubility of this compound is limited. Its chemical structure suggests it is a hydrophobic compound with poor water solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Experimental buffer or cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Pre-warm the experimental buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Thaw an aliquot of the this compound stock solution at room temperature or by briefly warming at 37°C. Vortex the stock solution to ensure it is fully dissolved.
-
Perform serial dilutions of the stock solution in the pre-warmed buffer or medium to achieve the final desired concentration.
-
Crucially, add the this compound stock solution to the buffer/medium dropwise while gently vortexing. This helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically below 0.5%).
-
-
Final Inspection:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals, or sediment).
-
If necessary, the working solution can be filtered through a 0.22 µm syringe filter before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for biological experiments due to its ability to dissolve a wide range of organic compounds.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A2: The maximum tolerated concentration of DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.
Q3: My this compound solution is still precipitating even after following the recommended protocol. What else can I do?
A3: If precipitation persists, consider the following advanced troubleshooting steps:
-
Use of Solubilizing Agents: Incorporate a low percentage of a non-ionic surfactant (e.g., Tween® 20 or Tween® 80) or a cyclodextrin (e.g., HP-β-CD) in your buffer to enhance the solubility of this compound. The concentration of these agents should be optimized to avoid interference with your assay.
-
pH Optimization: Systematically test the solubility of this compound in a range of buffer pH values (e.g., from 6.0 to 8.0) to determine the optimal pH for its stability and solubility.
-
Sonication: Briefly sonicate the final working solution in a water bath sonicator to help break up any small aggregates that may have formed.
Q4: Can I prepare a large batch of this compound working solution and store it?
A4: It is generally not recommended to store dilute aqueous working solutions of this compound for extended periods, as the compound may be unstable and prone to precipitation over time. It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Signaling Pathway Diagrams
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.
Caption: this compound inhibits NF-κB and STAT3 signaling.
Caption: this compound induces apoptosis via oxidative stress.[3][4]
Caption: General experimental workflow for this compound treatment.
References
- 1. This compound | C13H12O4 | CID 442513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 65408-91-5 [chemicalbook.com]
- 3. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Altholactone compounds
This technical support center provides best practices for the long-term storage and handling of Altholactone and related styryl-lactone compounds to ensure their stability, purity, and efficacy in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Storing the compound under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.[2][3]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials at -20°C or lower.[1][4] Generally, solutions are usable for up to one month when stored this way, but it is always best to prepare fresh solutions for critical experiments.[1]
Q3: What solvents are recommended for preparing this compound stock solutions?
Q4: Can I store this compound at room temperature?
A4: Long-term storage at room temperature (15-25°C) is generally not recommended for this compound, as higher temperatures can accelerate degradation pathways such as hydrolysis and oxidation.[2][3][6] Short periods at room temperature, for instance during shipping or sample preparation, are unlikely to significantly affect the compound's integrity.[1] Before opening, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation.[1]
Q5: How does light and air affect the stability of this compound?
A5: Exposure to light and oxygen can initiate and accelerate oxidative degradation of sensitive organic compounds.[3] It is crucial to store this compound in amber or opaque vials and under an inert atmosphere to minimize these effects.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection, sealed container). Prepare a fresh stock solution from solid compound. Consider performing a stability study on your stock solution.[5] |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Inaccurate weighing or solution preparation. | Ensure the compound is brought to room temperature before weighing to avoid moisture absorption. Use a calibrated analytical balance and ensure complete dissolution in the solvent.[5] | |
| Visible changes in the solid compound (e.g., color change, clumping) | Moisture absorption or degradation. | Discard the compound if significant changes are observed. Ensure future storage is in a desiccated environment and the container is tightly sealed.[7] |
| Precipitation in a frozen stock solution | Poor solubility of the compound in the chosen solvent at low temperatures. | Allow the solution to fully equilibrate to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider using a different solvent or preparing a more dilute stock solution. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light/Moisture Protection | Recommended Duration |
| Solid | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, amber/opaque vial with desiccant | Up to 6 months or as per supplier datasheet[1] |
| Solution | -20°C | Tightly sealed vial | Amber/opaque vial | Up to 1 month[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution
Objective: To determine the stability of an this compound stock solution under specific storage conditions over time.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh the solid this compound compound.
-
Dissolve the compound in the desired solvent (e.g., acetonitrile) to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved. A short sonication may be used if necessary.[5]
-
Transfer the solution to a labeled, amber glass vial.[5]
-
-
Storage:
-
Store the stock solution at the desired temperature (e.g., -20°C).
-
-
Analysis:
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), thaw an aliquot of the stock solution.
-
Analyze the concentration and purity of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]
-
Compare the results to the initial analysis at Day 0 to determine the extent of degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound compounds.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. Chemical stability of naltrexone hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Altholactone vs. Doxorubicin: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Altholactone, a naturally occurring styryl-lactone, and Doxorubicin, a widely used chemotherapeutic agent. The information presented is intended to support research and drug development efforts in oncology.
Overview of Cytotoxic Mechanisms
Both this compound and Doxorubicin exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. However, the specific molecular pathways they influence differ.
This compound: This compound has been shown to induce apoptosis through both caspase-dependent and -independent pathways. A key initiating event in the caspase-dependent pathway is the activation of caspase-4. The generation of reactive oxygen species (ROS) appears to be a critical upstream event, as pretreatment with antioxidants like N-acetylcysteine (NAC) can inhibit this compound-induced apoptosis.[1][2][3] this compound's cytotoxic activity has been observed in various cancer cell lines, including colorectal, cervical, bladder, and prostate cancer.[1][2]
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibits the enzyme topoisomerase II, and generates free radicals, all of which contribute to DNA damage and the induction of apoptosis.[3] Doxorubicin-induced apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and is often dependent on the p53 tumor suppressor protein.[3] Similar to this compound, the production of ROS, specifically hydrogen peroxide, is a significant factor in Doxorubicin-mediated apoptosis.[3]
Comparative Cytotoxicity Data
Table 1: IC50 Values of Goniothalamin (a related styryl-lactone) in Human Cancer Cell Lines [4]
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06 |
| A549 | Lung Adenocarcinoma | 72 | 1.25 ± 0.15 |
| UACC-732 | Breast Carcinoma | 72 | 1.88 ± 0.21 |
| MCF-7 | Breast Adenocarcinoma | 72 | 2.01 ± 0.28 |
| HT29 | Colorectal Adenocarcinoma | 72 | 1.64 ± 0.05 |
Table 2: IC50 Value of this compound in a Human Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | 9.6 | [2] |
Table 3: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 72 | Not specified | [4] |
| A549 | Lung Adenocarcinoma | 72 | <2 | [4] |
| MCF-7 | Breast Adenocarcinoma | 72 | Not specified | [4] |
| HT29 | Colorectal Adenocarcinoma | 72 | Not specified | [4] |
| HepG2 | Hepatocellular Carcinoma | 24 | 12.2 | |
| HeLa | Cervical Carcinoma | 24 | 2.9 | |
| M21 | Skin Melanoma | 24 | 2.8 |
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of compounds.
MTT Assay Protocol
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in a complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of the test compounds. Include untreated control wells (medium only) and solvent control wells.
3. Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
4. MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
5. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Signaling Pathway Visualizations
The following diagrams illustrate the proposed apoptotic signaling pathways for this compound and Doxorubicin.
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Simplified apoptotic signaling pathway of Doxorubicin.
References
A Comparative Guide to the Apoptotic Effects of Altholactone and Paclitaxel
This guide provides an objective comparison of the apoptotic effects of Altholactone, a naturally derived styryl-lactone, and Paclitaxel, a widely used chemotherapeutic agent. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data and protocols.
Overview of Apoptotic Mechanisms
This compound: This compound primarily induces apoptosis through mechanisms linked to oxidative stress.[1] Studies show that this compound activates both caspase-dependent and independent apoptotic pathways.[2] A key initiating event in its caspase-dependent pathway is the activation of caspase-4.[2] Furthermore, this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic p53 gene.[3] In some cancer cells, its apoptotic effect is associated with the loss of mitochondrial membrane potential and the activation of caspase-3.[4]
Paclitaxel: A well-established anti-microtubule agent, Paclitaxel's primary mechanism involves the stabilization of microtubules, which disrupts their normal dynamics.[5] This leads to an arrest of the cell cycle in the G2/M phase, which is a primary trigger for apoptosis.[5][6] The apoptotic cascade initiated by Paclitaxel can involve multiple signaling pathways, including the activation of c-Jun N-terminal kinase (JNK/SAPK) and the cleavage of caspases-3, -6, -8, and -9, as well as poly ADP-ribose polymerase (PARP).[5][6] Paclitaxel can induce the intrinsic apoptotic pathway through the activation of caspase-3 and caspase-9.[7] It can also modulate the expression of Bcl-2 family proteins, leading to apoptosis.[8]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Paclitaxel across various cancer cell lines.
| Cell Line | Compound | IC50 | Exposure Time | Reference |
| Human promyelocytic leukemia (HL-60) | This compound | 10.8 µM | Not Specified | [1] |
| Human colorectal cancer (HCT 116) | This compound | 4.6 µg/mL | Not Specified | [2] |
| Human cervical carcinoma (HeLa) | This compound | 9.6 µg/mL | Not Specified | [3] |
| Human breast cancer (MCF-7) | Paclitaxel | 3.5 µM | Not Specified | [9] |
| Human breast cancer (MDA-MB-231) | Paclitaxel | 0.3 µM | Not Specified | [9] |
| Human breast cancer (BT-474) | Paclitaxel | 19 nM | Not Specified | [9] |
| Various human tumour lines | Paclitaxel | 2.5 - 7.5 nM | 24 hours | [10][11] |
| Non-small cell lung cancer (NSCLC) | Paclitaxel | 0.027 µM (median) | 120 hours | [12] |
| Small cell lung cancer (SCLC) | Paclitaxel | 5.0 µM (median) | 120 hours | [12] |
Note: IC50 values can vary significantly based on the assay method, exposure duration, and specific cell line characteristics.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct apoptotic signaling pathways induced by this compound and Paclitaxel.
Caption: this compound-induced apoptosis via oxidative stress.
Caption: Paclitaxel-induced apoptosis via microtubule disruption.
Key Experimental Protocols
The following are detailed methodologies for assays commonly used to evaluate the apoptotic effects of chemical compounds.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Caption: Experimental workflow for the MTT assay.
Protocol Details:
-
Cell Plating: Seed cells into a 96-well plate and incubate to allow for cell adherence.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound.
-
MTT Addition: Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Incubation: Incubate the plate to allow for formazan formation.
-
Solubilization: Add a detergent or solvent like DMSO to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance of the solution using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[15]
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol Details:
-
Cell Preparation: After treatment, harvest and wash the cells.
-
Staining: Resuspend cells in a binding buffer and stain with fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI).[17][18]
-
Mechanism: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by Annexin V. PI can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[19]
-
Analysis: Flow cytometry analysis distinguishes cell populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.[20]
Protocol Details:
-
Protein Extraction: Prepare cell lysates from treated and untreated cells and quantify the protein concentration.[21]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax).[22]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a labeled secondary antibody. Detect the signal using chemiluminescence or fluorescence.[23]
-
Analysis: An increase in the cleaved forms of caspases and PARP, or changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, indicates the induction of apoptosis.[21]
Conclusion
This compound and Paclitaxel are both potent inducers of apoptosis but operate through fundamentally different mechanisms. This compound's action is heavily reliant on inducing oxidative stress and activating specific initiator caspases. In contrast, Paclitaxel's primary mode of action is the physical disruption of the cell's microtubule network, leading to mitotic catastrophe and subsequent apoptosis.[7][24] Understanding these distinct pathways is crucial for their strategic application in cancer research and for the development of novel therapeutic strategies, including potential combination therapies.
References
- 1. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
Altholactone Demonstrates Potent Anticancer Effects in Preclinical Mouse Xenograft Models
New research highlights the potential of Altholactone, a naturally occurring compound, as a formidable agent in the fight against various cancers. In vivo studies utilizing mouse xenograft models have validated its efficacy in significantly inhibiting tumor growth, offering a promising alternative or complementary therapy to conventional treatments.
This compound's anticancer activity has been demonstrated in preclinical models of cervical, breast, and melanoma cancers. Its mechanism of action appears to be multifaceted, primarily targeting key signaling pathways involved in cancer cell proliferation and survival, such as STAT3 and NF-κB.
Comparative Efficacy of this compound in Cervical Cancer Xenograft Model
In a study utilizing a HeLa human cervical cancer xenograft model in BALB/c nude mice, this compound exhibited a dose-dependent inhibition of tumor growth.[1]
| Treatment Group | Dosage | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1.2 | 0 |
| This compound | 15 mg/kg | ~0.8 | ~33 |
| This compound | 30 mg/kg | ~0.5 | ~58 |
Data extrapolated from graphical representations in the cited study. Actual values may vary.
While direct head-to-head in vivo comparisons with standard chemotherapeutics are not yet widely published, data from separate studies using the same cell line can provide an indirect assessment. For instance, a study on doxorubicin in a HeLa xenograft model showed a tumor inhibition rate of approximately 44% at a dosage of 5 mg/kg.[2] This suggests that this compound at 30 mg/kg may offer comparable or superior efficacy.
Performance in Breast Cancer and Melanoma Models
This compound's therapeutic potential extends to other aggressive cancers. In a human breast cancer xenograft model using MDA-MB-231 cells, in vivo administration of this compound led to the inhibition of tumor growth through the suppression of STAT3 activation. While specific quantitative data on tumor growth inhibition from this particular study is not detailed, the mechanistic insight is significant.
For melanoma, a study utilizing an A375 xenograft model in BALB/c nude mice demonstrated that this compound, in combination with MAPK pathway inhibitors, effectively suppressed tumor growth. This was attributed to the inhibition of STAT3 feedback activation and a reduction in cancer stem cell markers.[3] An indirect comparison can be made with cisplatin, a common chemotherapeutic for melanoma. A separate study on an A375 xenograft model reported significant tumor growth inhibition with cisplatin at a dosage of 2 mg/kg administered twice weekly.[1]
Mechanism of Action: A Two-Pronged Attack
This compound's anticancer effects are largely attributed to its ability to modulate critical signaling pathways within cancer cells.
Inhibition of STAT3 and NF-κB Signaling:
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in cancer cell proliferation, survival, and inflammation. This compound has been shown to inhibit the activation of both STAT3 and NF-κB, leading to the downregulation of their target genes, which are essential for tumor progression.[4]
Experimental Protocols
The validation of this compound's anticancer effects relies on robust and reproducible experimental designs. Below are summarized protocols for mouse xenograft models based on published studies.
Cervical Cancer Xenograft Model (HeLa cells)
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line: HeLa human cervical cancer cells.
-
Cell Preparation and Implantation: HeLa cells are cultured in appropriate media. A suspension of 5 x 10^6 cells in 100 µL of sterile PBS is injected subcutaneously into the right flank of each mouse.[5]
-
Treatment Protocol: When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound (15 mg/kg and 30 mg/kg) or vehicle is administered, typically via intraperitoneal injection, on a predetermined schedule (e.g., daily or every other day) for a set duration (e.g., 2-3 weeks).[1]
-
Endpoint Analysis: Tumor volume is measured regularly with calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. Body weight is also monitored throughout the study to assess toxicity.[1]
Melanoma Xenograft Model (A375 cells)
-
Animal Model: Male BALB/c nude mice (4 weeks old).[3]
-
Cell Line: A375 human melanoma cells.[3]
-
Cell Preparation and Implantation: 2.5 x 10^5 A375 cells are injected subcutaneously into the right hind legs of the mice.[3]
-
Treatment Protocol: Treatment commences once tumors are established. The specific dosing and schedule for this compound would be determined based on the study design.
-
Endpoint Analysis: Tumor volumes and mouse weights are recorded every other day.[3]
Conclusion
The available preclinical data strongly support the continued investigation of this compound as a potential anticancer therapeutic. Its ability to inhibit tumor growth in various xenograft models, coupled with a well-defined mechanism of action targeting key cancer-promoting pathways, makes it a compelling candidate for further development. Future studies involving direct comparative efficacy with standard-of-care chemotherapeutics and evaluation in a wider range of cancer models are warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HeLa cell growth by doxorubicin-loaded and tuftsin-conjugated arginate-PEG microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Altholactone: An In Vivo Comparative Analysis of Efficacy and Toxicity in Oncology
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy and toxicity of Altholactone, a naturally occurring styryl-lactone, with established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development directions.
In Vivo Efficacy: this compound vs. Standard Chemotherapeutics
Currently, direct head-to-head in vivo comparative studies of this compound against standard chemotherapeutics like doxorubicin or cisplatin are limited in publicly available literature. However, studies on this compound and its analogs, such as isoalantolactone, have demonstrated significant anticancer activity in various cancer models. Research indicates that these compounds can synergistically enhance the efficacy of conventional chemotherapy drugs.
For instance, while not a direct comparison of this compound, a study on isoalantolactone in combination with cisplatin in a prostate cancer xenograft model showed that the combination significantly inhibited tumor growth compared to either agent alone. Similarly, isoalantolactone has been shown to enhance the antitumor activity of doxorubicin in colon cancer models by inducing reactive oxygen species (ROS) and DNA damage. These findings suggest a potential role for this compound and related compounds in combination therapies.
Due to the lack of direct comparative quantitative data, the following table summarizes the in vivo efficacy of this compound from available studies. This data can serve as a baseline for comparison as more research becomes available.
| Compound | Cancer Model | Animal Model | Dosage & Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | (Data Not Available) | (Data Not Available) | (Data Not Available) | (Data Not Available) | (N/A) |
| Isoalantolactone | Prostate Cancer (DU145 Xenograft) | Nude Mice | 5 mg/kg (i.p.), every 3 days | Significant inhibition with Cisplatin | [1] |
| Isoalantolactone | Colon Cancer | (In Vitro/Mechanistic) | (N/A) | Synergistic with Doxorubicin | [2] |
Note: Data for this compound is not available in the reviewed literature. Data for the related compound isoalantolactone is provided for context.
In Vivo Toxicity Profile of this compound
One study noted that this compound might elevate liver enzymes, specifically serum alanine aminotransferase (ALT), suggesting a potential for hepatotoxicity at higher doses. This highlights the need for careful dose-escalation studies and monitoring of liver function in future preclinical and clinical investigations.
The following table summarizes the available in vivo toxicity information for this compound.
| Toxicity Parameter | Animal Model | Dosage & Route | Observations | Reference |
| Acute Toxicity (LD50) | (Data Not Available) | (Data Not Available) | (Data Not Available) | (N/A) |
| Subchronic Toxicity | (Data Not Available) | (Data Not Available) | Elevation of serum alanine aminotransferase (ALT) levels noted in one animal study. | [3] |
| Organ Histopathology | (Data Not Available) | (Data Not Available) | (Data Not Available) | (N/A) |
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not extensively published. However, based on studies of related compounds and general xenograft protocols, a typical methodology would involve:
Cancer Cell Culture and Xenograft Implantation:
-
Human cancer cell lines (e.g., breast, lung, colon carcinoma) are cultured in appropriate media and conditions.
-
Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with the cell suspension in the flank region.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
Drug Administration and Efficacy Evaluation:
-
Once tumors reach a specified volume, animals are randomized into control and treatment groups.
-
This compound, dissolved in a suitable vehicle, is administered via a specified route (e.g., intraperitoneal or oral gavage) at various doses and schedules.
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
Toxicity Assessment:
-
Acute Toxicity: A single dose of this compound is administered to animals at various concentrations to determine the median lethal dose (LD50). Animals are observed for a set period for signs of toxicity and mortality.
-
Subchronic Toxicity: Animals are administered repeated doses of this compound over a longer period (e.g., 28 or 90 days). Body weight, food and water consumption, and clinical signs of toxicity are monitored. At the end of the study, blood is collected for hematological and biochemical analysis, and major organs are harvested for weight analysis and histopathological examination.
Signaling Pathways and Experimental Workflows
This compound is known to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers downstream apoptotic events.
This compound-Induced Apoptosis Signaling Pathway:
Caption: this compound induces apoptosis via ROS and inhibition of pro-survival pathways.
General Experimental Workflow for In Vivo Efficacy Study:
Caption: Standard workflow for assessing in vivo anticancer efficacy of this compound.
Conclusion
This compound shows promise as an anticancer agent, primarily through the induction of apoptosis via oxidative stress and the inhibition of key survival pathways. While direct in vivo comparative efficacy data against standard chemotherapeutics is currently lacking, preliminary evidence suggests a favorable toxicity profile and potential for synergistic effects in combination therapies. Further rigorous preclinical studies are warranted to establish a clear, quantitative comparison of this compound's efficacy and to fully characterize its safety profile before it can be considered for clinical development.
References
- 1. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
A Comparative Analysis of Altholactone and Other Natural Styryl-Lactones: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of Altholactone and other prominent natural styryl-lactones, including Goniothalamin, Desacetyluvaricin, and Howiinol A. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information presented is based on a comprehensive review of preclinical studies and includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction to Styryl-lactones
Styryl-lactones are a class of naturally occurring compounds characterized by a phenyl propanoid-derived styryl group attached to a lactone ring. Predominantly isolated from plants of the Annonaceae family, particularly the genus Goniothalamus, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1] This guide focuses on a comparative evaluation of this compound against other notable styryl-lactones to inform future research and drug discovery efforts.
Comparative Cytotoxicity
The primary biological activity investigated for many styryl-lactones is their cytotoxicity against various cancer cell lines. While a direct head-to-head comparison of all four compounds in a single study is not available in the current literature, this section collates and presents the available half-maximal inhibitory concentration (IC50) data from various studies. It is crucial to consider the different cell lines and experimental conditions when interpreting this data.
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | HL-60 (leukemia) | Annexin V/PI | ~10.8 - 172.4 | - | [2] |
| HCT116 (colorectal) | MTT | Not specified | - | [3] | |
| HT29 (colorectal) | MTT | Not specified | - | [3] | |
| Goniothalamin | HepG2 (hepatoma) | MTT | 4.6 (±0.23) | 72 | [4][5] |
| HepG2-R (drug-resistant) | MTT | Not specified | - | ||
| Saos-2 (osteosarcoma) | MTT | 0.62 (±0.06) | 72 | [6] | |
| MCF-7 (breast) | MTT | 2.01 (±0.28) | 72 | [6] | |
| Desacetyluvaricin | HepG2.2.15 (hepatoma) | - | Inhibition rate of 54% at unspecified concentration | 48 | [4] |
| HepG2 (hepatoma) | - | - | - | [4] | |
| Howiinol A | L1210 (leukemia) | MTT | 6.85 µg/mL | 1 | |
| L1210 (leukemia) | MTT | 3.32 µg/mL | 24 | [7] | |
| Various cancer cell lines | MTT | ~2 µg/mL | - |
Note: The data presented above is a compilation from different sources and should be interpreted with caution due to variations in experimental methodologies. For instance, Howiinol A's IC50 is provided in µg/mL, which would require conversion for a direct molar comparison.
Mechanisms of Action and Signaling Pathways
Styryl-lactones exert their biological effects through the modulation of various cellular signaling pathways. This section details the known mechanisms of action for this compound, Goniothalamin, and Howiinol A, accompanied by diagrams generated using the DOT language.
This compound: Induction of Apoptosis via Oxidative Stress
This compound has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[2] This oxidative stress triggers a cascade of events leading to programmed cell death. In human colorectal cancer cells, this compound activates both caspase-dependent and -independent apoptotic pathways, with caspase-4 identified as a key initiator in the caspase-dependent pathway.[3] Pre-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to inhibit this compound-induced apoptosis, further implicating oxidative stress in its mechanism.[2][3]
Goniothalamin: Modulation of the PI3K/AKT Signaling Pathway
Goniothalamin has been reported to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. A key pathway implicated in its action is the PI3K/AKT signaling pathway. By inhibiting this pathway, Goniothalamin can promote apoptosis and suppress cell proliferation and survival in cancer cells.
Howiinol A: Inhibition of DNA Topoisomerase II
Howiinol A exhibits its cytotoxic effects by acting as a DNA topoisomerase II inhibitor.[7] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, Howiinol A leads to DNA damage and single-strand breaks, ultimately triggering cell death.[7] This mechanism makes it a potent anticancer agent, particularly against rapidly proliferating cancer cells.
Desacetyluvaricin: Cell Cycle Arrest and NF-κB Inhibition
Studies on Desacetyluvaricin have shown its ability to suppress the proliferation of hepatocellular carcinoma cells by inducing cell cycle arrest at the S-phase and promoting apoptosis.[4] Furthermore, it has been observed to reduce the expression of the NF-κB protein, a key regulator of inflammation and cell survival.[4] The inhibition of NF-κB signaling likely contributes to its pro-apoptotic effects.
Experimental Protocols
The following are generalized protocols for the most common in vitro cytotoxicity assays used in the cited studies. Researchers should refer to the specific publications for detailed experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the styryl-lactone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates with acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
Conclusion and Future Directions
This compound and other natural styryl-lactones demonstrate significant potential as anticancer agents. Their diverse mechanisms of action, ranging from the induction of oxidative stress and apoptosis to the inhibition of key signaling pathways and enzymes, offer multiple avenues for therapeutic intervention.
The collated data highlights the potent cytotoxicity of these compounds against a variety of cancer cell lines. However, the lack of standardized comparative studies underscores a critical gap in the current research landscape. Future studies should aim to perform direct comparative analyses of these and other promising styryl-lactones in a panel of cancer cell lines, including both sensitive and resistant phenotypes.
Furthermore, a deeper investigation into the molecular targets of these compounds is warranted. Elucidating the precise binding sites and the downstream consequences of these interactions will be crucial for optimizing their therapeutic efficacy and minimizing off-target effects. In vivo studies are also essential to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their preclinical anticancer activity in relevant animal models.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The suppression effects of desacetyluvaricin on hepatocellular carcinoma and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Studies on the synthesis and antitumor activities of howiinol A and its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Studies on the anticancer effect of howiinol A, a new compound isolated from Goniothalamus howii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Confirming the role of caspase activation in Altholactone-induced cell death
A Comparative Guide for Researchers and Drug Development Professionals
Altholactone, a naturally occurring styryl-lactone, has demonstrated significant potential as an anti-cancer agent by inducing programmed cell death, or apoptosis, in various cancer cell lines. This guide provides a comparative analysis of this compound's role in initiating apoptosis, with a specific focus on the pivotal role of caspase activation. The information herein is supported by experimental data to offer an objective overview for researchers, scientists, and professionals in drug development.
Data Presentation: this compound's Cytotoxicity and Apoptotic Induction
The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound and its related compound, Goniothalamin (a styryl-pyrone from the same plant genus), across different human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) |
| This compound | HeLa | Cervical Carcinoma | 9.6 µg/mL | Not Specified |
| Goniothalamin | A549 | Lung Carcinoma | 1.62±0.12 µg/mL | 72 |
| Goniothalamin | HT29 | Colorectal Carcinoma | 1.64±0.05 µg/mL | 72 |
| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 0.62±0.06 µg/mL | 72 |
Data compiled from multiple sources indicating the cytotoxic potential of this compound and related compounds.
The induction of apoptosis by this compound is a dose-dependent process. Flow cytometry analysis using Annexin V/PI staining in HL-60 promyelocytic leukemia cells demonstrated a significant increase in the apoptotic cell population with increasing concentrations of this compound.[1]
| This compound Concentration | % of Apoptotic Cells (Annexin V positive) |
| 10.8 µM (2.5 µg/mL) | Concentration-dependent increase |
| 172.4 µM (40 µg/mL) | Concentration-dependent increase |
Data from studies on HL-60 cells. The exact percentages were not provided in the abstract, but a clear dose-response relationship was established.[1]
Comparison with Standard Chemotherapeutics
While direct head-to-head studies with this compound are limited, research on related compounds provides a basis for comparison. For instance, Goniothalamin has shown a higher selectivity index (SI) for certain cancer cell lines compared to the conventional chemotherapeutic drug, Doxorubicin, suggesting potentially lower toxicity to normal cells.[2]
| Compound | Cell Line | Selectivity Index (SI) |
| Goniothalamin | A549 | 3.85±0.45 |
| Goniothalamin | HT29 | 3.80±0.25 |
| Goniothalamin | MCF-7 | 10.02±1.49 |
| Doxorubicin | A549 | 0.89±0.07 |
| Doxorubicin | HT29 | 0.77±0.04 |
| Doxorubicin | MCF-7 | 1.05±0.18 |
The Selectivity Index is the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
The Central Role of Caspase Activation
Experimental evidence confirms that this compound-induced apoptosis is mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[3] Studies have implicated both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in this process.
Key findings include:
-
Initiator Caspases: Activation of caspase-4, -8, and -9 has been observed in various cell lines treated with this compound.[3][4] Caspase-4 activation appears to be an early event, particularly in colorectal cancer cells.[4]
-
Executioner Caspase: Caspase-3, a key executioner caspase, is consistently activated in response to this compound, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]
-
Inhibition of Apoptosis: The use of pan-caspase inhibitors, as well as specific inhibitors for caspase-8 and -9, has been shown to attenuate this compound-induced apoptosis, confirming the caspase-dependent nature of this process.[3]
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers a cascade of molecular events culminating in caspase activation and cell death. A significant upstream event is the generation of reactive oxygen species (ROS), which induces oxidative stress.[1][2]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Caspase Activation
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against specific caspases (e.g., cleaved caspase-3, cleaved caspase-9) and other proteins of interest (e.g., Bcl-2, p53).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
Independent Validation of Altholactone's Activity: A Comparative Guide for Researchers
An Objective Analysis of Altholactone's Anti-Cancer Efficacy and Mechanism of Action Across Diverse Laboratory Settings
This guide provides a comprehensive comparison of this compound's anti-cancer activity, validated across multiple independent laboratory studies. It is designed for researchers, scientists, and drug development professionals seeking an objective overview of this natural compound's performance against established chemotherapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
I. Comparative Cytotoxicity Analysis
This compound, a styryl-lactone found in plants of the Goniothalamus genus, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The data presented below is a synthesis of findings from various research groups, providing a form of independent validation of its anti-proliferative activities. For a robust comparison, this guide includes data on Goniothalamin, a closely related and more extensively studied styryl-lactone, alongside standard chemotherapeutic drugs: Doxorubicin, Cisplatin, and 5-Fluorouracil.
Table 1: Comparative IC50 Values of this compound, Goniothalamin, and Standard Chemotherapeutics in Human Cancer Cell Lines (µM)
| Cell Line | Cancer Type | This compound | Goniothalamin | Doxorubicin | Cisplatin | 5-Fluorouracil |
| HeLa | Cervical Carcinoma | 44.8[1] | 16.0[2] | ~1.25[3] | ~107 (Caco-2)[4] | ~141 (CR-CSC)[5] |
| HT-29 | Colorectal Adenocarcinoma | >94.3 (72h)[6] | 8.2 (72h)[7] | - | - | >185 (HCT-116)[8] |
| HCT-116 | Colorectal Carcinoma | - | - | - | - | ~185 (24h)[8] |
| MCF-7 | Breast Adenocarcinoma | - | 0.8 (72h)[7] | 0.14 - 9.9[9] | - | - |
| A549 | Lung Carcinoma | - | 1.0 (72h)[7] | >20[10] | - | - |
| Saos-2 | Osteosarcoma | - | 3.1 (72h)[7] | - | - | - |
| DU145 | Prostate Cancer | - | - | - | - | - |
| HepG2 | Hepatoblastoma | - | 4.6 (72h)[11] | 12.2[3] | - | - |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay type. The data above is compiled from multiple sources and serves as a comparative reference.
II. Mechanism of Action: Induction of Apoptosis via Oxidative Stress
Independent studies consistently indicate that this compound exerts its cytotoxic effects primarily through the induction of apoptosis in cancer cells. The central mechanism involves the generation of Reactive Oxygen Species (ROS), leading to a cascade of events that culminate in programmed cell death.
Key Mechanistic Findings:
-
ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels. This oxidative stress is a key initiator of the apoptotic process. Pre-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to inhibit this compound-induced apoptosis, confirming the critical role of ROS.[12][13]
-
Mitochondrial Pathway (Intrinsic Apoptosis): The accumulation of ROS disrupts the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol.[14] This event is a crucial step in the intrinsic apoptotic pathway.
-
Caspase Activation: this compound activates a cascade of caspases, which are the executioners of apoptosis. Studies have shown the activation of initiator caspases such as caspase-4, caspase-8, and caspase-9, as well as the key executioner caspase, caspase-3.[1][12]
-
Regulation of Apoptotic Proteins: this compound modulates the expression of key proteins involved in apoptosis. It has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[13][15]
-
Involvement of p53 and NF-κB: Some studies suggest that this compound's activity is linked to the upregulation of the tumor suppressor protein p53 and the inhibition of the pro-survival transcription factor NF-κB.[12][16][17]
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathway.
III. Experimental Protocols
To ensure the reproducibility and independent validation of the findings presented, this section details the standard methodologies used in the cited research for key experiments.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
B. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
C. Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p53).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
D. Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
DCFH-DA Loading: Incubate the cells with DCFH-DA (10-20 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS.
IV. Conclusion
The collective evidence from multiple independent studies strongly supports the potent anti-cancer activity of this compound. Its ability to selectively induce apoptosis in cancer cells through the generation of reactive oxygen species presents a promising avenue for further investigation. The comparative data suggests that this compound and its related compound, Goniothalamin, exhibit cytotoxicity comparable to or, in some cases, greater than standard chemotherapeutic agents against specific cancer cell lines. The detailed experimental protocols provided herein should facilitate further independent validation and exploration of this compound's therapeutic potential. Future research should focus on in vivo studies to confirm these in vitro findings and to evaluate the compound's safety and efficacy in a preclinical setting.
References
- 1. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]
- 6. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoalantolactone induces intrinsic apoptosis through p53 signaling pathway in human lung squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Altholactone's Therapeutic Targets: A Comparative Guide to Validation Using CRISPR-Cas9
For Immediate Release
In the quest for novel cancer therapeutics, the natural compound altholactone has emerged as a promising candidate due to its potent cytotoxic and apoptotic activities. However, fully harnessing its therapeutic potential requires a precise understanding of its molecular targets within the cell. This guide provides a comparative overview of using the revolutionary CRISPR-Cas9 gene-editing technology for the cross-validation of this compound's targets, weighed against established methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical process of drug target validation.
Introduction to this compound and the Imperative of Target Validation
This compound, a styryl-lactone isolated from plants of the Goniothalamus genus, has demonstrated significant anti-cancer properties. Studies have shown its ability to induce apoptosis in cancer cell lines, such as HeLa and HL-60, through pathways involving the modulation of key proteins like p53 and Bcl-2.[1][2] Furthermore, a potential target, Rv1466, has been identified in Mycobacterium tuberculosis, suggesting a broader range of biological activity.[3] Despite these insights, a definitive and comprehensive profile of this compound's direct molecular targets in human cells remains to be fully elucidated.
Target validation is a cornerstone of the drug discovery process, confirming that the modulation of a specific biological target will produce the desired therapeutic effect.[4][5][6] The advent of CRISPR-Cas9 has provided an unprecedented tool for precise gene editing, allowing for robust target validation.[4][5][6][7][8]
CRISPR-Cas9 for this compound Target Validation: A Proposed Workflow
While specific studies employing CRISPR-Cas9 to validate this compound's targets are not yet published, a well-established workflow can be proposed. This involves systematically knocking out or modifying putative target genes in a relevant cancer cell line and then assessing the impact on the cytotoxic effects of this compound.
Comparative Analysis of Target Validation Methodologies
CRISPR-Cas9 offers distinct advantages over other target validation techniques. Below is a comparative summary of key methods.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) | Affinity Chromatography | Cellular Thermal Shift Assay (CETSA) |
| Principle | Permanent gene knockout/modification at the DNA level. | Transient gene silencing at the mRNA level. | "Fishing" for binding partners using an immobilized drug molecule. | Measures drug-induced changes in protein thermal stability. |
| Specificity | High, but potential for off-target effects that require careful control. | Prone to off-target effects and incomplete knockdown. | Can identify direct binding partners but may miss weaker interactions or be hindered by improper drug immobilization. | Detects direct target engagement in a cellular context. |
| Permanence | Permanent and heritable genetic modification. | Transient effect, requiring continuous administration of silencing molecules. | N/A | N/A |
| Throughput | High-throughput screening with pooled libraries is possible. | High-throughput screening is well-established. | Lower throughput, often used for a single compound. | Can be adapted for higher throughput (MS-CETSA). |
| Use Case for this compound | Definitive validation of a putative target's role in this compound's cytotoxicity. | Initial screening to identify potential targets or for transient validation. | Identification of direct binding proteins from cell lysates. | Confirmation of direct binding of this compound to a target protein in intact cells. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout for Target Validation
-
gRNA Design and Synthesis:
-
Identify the gene of interest (putative this compound target).
-
Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the gene to ensure a functional knockout.
-
Synthesize the sgRNAs.
-
-
Cell Line Transfection:
-
Culture a relevant cancer cell line (e.g., HeLa) to 70-80% confluency.
-
Co-transfect the cells with a Cas9-expressing plasmid and the synthesized sgRNAs using a suitable transfection reagent.
-
Include a non-targeting sgRNA as a negative control.
-
-
Validation of Gene Editing:
-
After 48-72 hours, harvest a portion of the cells.
-
Extract genomic DNA and amplify the targeted region by PCR.
-
Use a mismatch cleavage assay (e.g., T7E1) or Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
-
Phenotypic Assay:
-
Plate the wild-type and knockout cell populations.
-
Treat the cells with a dose range of this compound for 24-48 hours.
-
Assess cell viability using an MTT or similar assay.
-
A significant increase in the IC50 value in the knockout cells compared to the wild-type cells would validate the target's role in this compound's mechanism of action.
-
Alternative Method: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Incubate the derivatized this compound with the activated beads to achieve immobilization.
-
-
Protein Binding:
-
Prepare a lysate from a relevant cancer cell line.
-
Incubate the cell lysate with the this compound-conjugated beads.
-
Include control beads (without this compound) to identify non-specific binders.
-
-
Elution and Identification:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high-salt buffer or by competing with free this compound.
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
This compound's Known Signaling Pathway Involvement
Studies suggest that this compound induces apoptosis through the intrinsic pathway.[1] This involves changes in the expression of key regulatory proteins.
Conclusion
The cross-validation of this compound's targets is a critical step towards its clinical development. CRISPR-Cas9 stands out as a powerful tool for this purpose, offering a definitive way to establish a causal link between a putative target and the compound's therapeutic effect.[4][5][6][8] While alternative methods like affinity chromatography and CETSA are invaluable for identifying direct binding partners, CRISPR-Cas9 provides the functional validation necessary to confidently advance a drug candidate. By integrating these complementary approaches, researchers can build a comprehensive understanding of this compound's mechanism of action, paving the way for its effective use in cancer therapy.
References
- 1. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selectscience.net [selectscience.net]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Altholactone: A Guide to Preclinical Data and the Path to Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Altholactone, a naturally occurring styryl-lactone compound isolated from plants of the Goniothalamus genus, has emerged as a promising candidate in oncological research. Preclinical studies highlight its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comprehensive overview of the existing preclinical data for this compound, a comparison with a standard-of-care chemotherapeutic agent, and a roadmap of the data required to advance this molecule into clinical trials.
Current Status: Preclinical Development
As of late 2025, a review of public databases indicates that this compound has not yet entered human clinical trials. Its development is currently in the preclinical phase, where research is focused on elucidating its mechanism of action, evaluating its efficacy in various cancer models, and establishing a preliminary safety profile.
Preclinical Efficacy of this compound
In vitro studies have demonstrated that this compound exhibits cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. Its primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through the generation of intracellular oxidative stress.
Table 1: Summary of In Vitro Anticancer Activity of this compound
| Cancer Type | Cell Line(s) | Key Findings & Reported Efficacy | Mechanism of Action Highlights |
| Promyelocytic Leukemia | HL-60 | Induces a concentration-dependent increase in apoptosis at concentrations from 10.8 µM to 172.4 µM.[1] | Mediated by an increase in cellular oxidative stress.[1] |
| Colorectal Carcinoma | HCT116, HT29 | Selectively induces apoptosis in colorectal cancer cells with minimal effect on normal fibroblasts.[2] | Activates both caspase-dependent and -independent apoptotic pathways; initiated by caspase-4 activation.[2] |
| Cervical Carcinoma | HeLa | Cytotoxic with a reported IC50 of 9.6 µg/mL. | Induces apoptosis via extrinsic and intrinsic pathways, decreases Bcl-2, and increases p53 expression.[3] |
| Anti-inflammatory Activity | RAW 264.7 | Inhibits the activation of pro-inflammatory cytokines. | Functions as an anti-inflammatory agent against LPS-induced NF-κB signaling.[4] |
Proposed Signaling Pathway for this compound-Induced Apoptosis
The pro-apoptotic activity of this compound in cancer cells is strongly linked to its ability to increase reactive oxygen species (ROS), leading to a cascade of events culminating in cell death.
Comparative Preclinical Profile: this compound vs. 5-Fluorouracil
To contextualize the potential of this compound, its preclinical data can be compared with that of a well-established chemotherapeutic agent. 5-Fluorouracil (5-FU) is a cornerstone of treatment for colorectal cancer. The following table provides an illustrative comparison based on publicly available in vitro data.
Table 2: Illustrative Comparison of In Vitro Cytotoxicity in Colorectal Cancer Cells
| Compound | Cell Line | Reported IC50 (48-72h exposure) | Primary Mechanism of Action |
| This compound | HCT116, HT29 | Data not quantified in µM in available abstracts.[2] | Induction of apoptosis via oxidative stress and caspase activation.[2] |
| 5-Fluorouracil (5-FU) | HCT116 | ~13.5 µM (3-day exposure).[5] | Inhibition of thymidylate synthase, disrupting DNA synthesis. |
| 5-Fluorouracil (5-FU) | HT-29 | ~11.25 µM (5-day exposure).[5] | Inhibition of thymidylate synthase, disrupting DNA synthesis. |
| 5-Fluorouracil (5-FU) | SW620 | ~13 µg/mL (~100 µM) (48h exposure).[6] | Inhibition of thymidylate synthase, disrupting DNA synthesis. |
Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay type) and may vary significantly between studies. This table is for illustrative purposes only.
Advancing to Clinical Trials: Preclinical Data Requirements
For this compound to be tested in humans, an Investigational New Drug (IND) application must be submitted to a regulatory body like the U.S. Food and Drug Administration (FDA). This application requires a comprehensive package of preclinical data to demonstrate that the compound is reasonably safe for initial human trials.[7] These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Table 3: Core Preclinical Data Requirements for an IND Application
| Study Category | Objective | Key Experiments |
| Pharmacology | To characterize the drug's mechanism of action and effects.[5] | - Primary Pharmacodynamics: Confirming the anticancer mechanism in vivo (e.g., xenograft models).- Secondary Pharmacodynamics: Screening for off-target effects.- Safety Pharmacology: Assessing effects on vital functions (cardiovascular, respiratory, central nervous systems).[5] |
| Pharmacokinetics (PK) & ADME | To understand how the body absorbs, distributes, metabolizes, and excretes the drug.[5] | - Absorption: Bioavailability studies.- Distribution: Tissue distribution studies.- Metabolism: Identification of metabolites.- Excretion: Mass balance studies. |
| Toxicology | To identify potential toxicities and establish a safe starting dose for human trials.[5] | - Single-Dose Toxicity: Acute toxicity in two species (rodent and non-rodent).- Repeat-Dose Toxicity: Studies of varying duration (e.g., 28-day) in two species.- Genotoxicity: In vitro (Ames test) and in vivo (micronucleus test) assays to assess mutagenic potential.- Reproductive Toxicology: Required if the drug is intended for populations of child-bearing potential. |
| Chemistry, Manufacturing, & Controls (CMC) | To ensure the quality, purity, and consistency of the drug substance and product.[6][7] | - Drug Substance: Characterization, manufacturing process, and stability data.- Drug Product: Formulation details, manufacturing, and stability of the final dosage form. |
General Workflow from Preclinical Research to IND Submission
The journey from a promising compound in the lab to the first-in-human clinical trial is a systematic, multi-stage process focused on demonstrating safety and a sound scientific rationale.
Appendix: Representative Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing a compound's effect on cell viability, as was used in the evaluation of this compound.[2]
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Tumor Xenograft Efficacy Study
This is a common in vivo model to assess the antitumor activity of a compound before human trials.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HeLa cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Dosing: Administer the compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a set schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume, animal body weight, and general health status throughout the study.
-
Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight/volume between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI). Further analysis (e.g., histology, biomarker analysis) can be performed on the tumor tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterolactone induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Altholactone: A Comprehensive Guide
Key Chemical and Physical Properties
A summary of Altholactone's known properties is crucial for its correct handling and storage prior to disposal.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |
| Molecular Weight | 232.23 g/mol | [1][3] |
| CAS Number | 65408-91-5 | [1][2][4] |
| Appearance | Solid (assumed) | |
| Primary Hazards | Acute Toxicity (Oral) | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended methodology for the safe disposal of solid this compound waste and contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for solid chemical waste. This container must be made of a material compatible with chemical waste and feature a secure lid.
-
Place all solid this compound waste, including any contaminated consumables such as weighing paper or pipette tips, directly into this designated container.
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
Clearly indicate the full chemical name: "this compound."
-
Provide an approximate quantity of the waste.
-
Include the date when the first item of waste was placed in the container.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.
-
Adhere to your institution's guidelines for the storage of hazardous chemical waste.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential health risks.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
In the absence of specific disposal instructions for this compound, treating it as a hazardous waste is the most prudent course of action. Adherence to these general guidelines will help mitigate risks and ensure the responsible management of this chemical compound within a laboratory setting. Always consult with your institution's safety officer for specific guidance and compliance with local regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Altholactone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Altholactone, a naturally occurring styryl-lactone with potential applications in drug development. Given the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a cautious approach based on available data and general best practices for handling potent compounds is strongly advised.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed.[1] Due to the potential for skin and eye irritation, as well as respiratory effects from aerosolized particles, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[2][3] | To prevent skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a face shield.[2][4] | To protect the eyes from splashes or airborne particles. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with a solid front and tight-fitting cuffs.[2] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To prevent inhalation of aerosolized particles, especially when handling the solid compound. |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.
Diagram: Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe laboratory handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After rinsing, the container can be disposed of according to institutional guidelines.
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent. This rinsate should also be collected as hazardous waste.
Consult your institution's EHS office for specific guidance on hazardous waste disposal procedures, as regulations can vary.
Hierarchy of Hazard Controls
To ensure maximum safety, a multi-layered approach to hazard control should be implemented.
Diagram: Hierarchy of Controls for this compound
Caption: The hierarchy of controls, from most to least effective, for mitigating risks associated with this compound.
By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes personal safety and environmental responsibility, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
